Product packaging for Seco-Duocarmycin SA(Cat. No.:)

Seco-Duocarmycin SA

Cat. No.: B10818596
M. Wt: 513.9 g/mol
InChI Key: SDJNZXKVYYJDDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Perspectives and Discovery within the Duocarmycin Family

The story of Seco-Duocarmycin SA is intrinsically linked to the discovery of the duocarmycin family of natural products. These compounds were first isolated from fermentation broths of Streptomyces bacteria in the late 1980s. nih.govwikipedia.org Specifically, Duocarmycin A was isolated in 1988 from a Streptomyces strain collected in Japan. nih.gov The duocarmycins immediately drew interest from researchers due to their exceptionally high cytotoxicity, exhibiting potent antitumor properties at picomolar concentrations. medchemexpress.comnih.gov

The duocarmycin family is characterized by a unique structural framework that includes a DNA-binding unit and a reactive alkylating unit. nih.govnih.gov This structure allows them to bind specifically within the minor groove of DNA and subsequently form a covalent bond, a process known as alkylation. wikipedia.orgadcreview.com Unlike many other alkylating agents that target guanine (B1146940), the duocarmycins selectively alkylate the N3 position of adenine (B156593) bases. mdpi.comwikipedia.org

This compound emerged from the synthetic efforts aimed at understanding and harnessing the power of these natural products. It is the direct, more stable precursor to the highly active Duocarmycin SA. mdpi.comnih.gov The "seco" designation refers to the fact that one of the rings in the core structure is open. This open-ring form is crucial, as it is designed to undergo a facile, in situ cyclization to form the active spirocyclopropylhexadienone pharmacophore of Duocarmycin SA upon reaching its biological target. nih.gov

Significance of this compound as a Precursor Molecule in DNA Alkylation Research

This compound holds a pivotal position in DNA alkylation research primarily because it functions as a stable prodrug that converts to the active alkylating agent, Duocarmycin SA, under physiological conditions. mdpi.comnih.gov This precursor strategy is fundamental to its utility and mechanism of action. The key feature is the conversion of the seco-phenol derivative into the cyclopropane-containing structure, which is the active form that alkylates DNA. nih.gov

The process begins with the molecule binding to AT-rich regions in the minor groove of DNA. mdpi.comaacrjournals.org This binding event induces a conformational change that facilitates the intramolecular spirocyclization, activating the compound for nucleophilic attack by an adenine base. nih.gov The irreversible alkylation of adenine disrupts the DNA architecture, leading to a cascade of cellular events that inhibit DNA replication and transcription, ultimately resulting in cell death. nih.govwikipedia.org

The significance of using the seco-form lies in its enhanced stability compared to the final cyclopropane (B1198618) product, making it easier to handle and synthesize while retaining the full biological activity of the natural product in a biological setting. nih.gov Research has shown that seco-phenol precursors like this compound exhibit biological properties, including cytotoxic activity and DNA alkylation, that are indistinguishable from the cyclopropane derivatives themselves. nih.gov This has made this compound an invaluable tool for studying the DNA alkylation process and the structure-activity relationships of the duocarmycin class.

Recent studies have explored its efficacy in various cancer cell lines. For instance, in glioblastoma multiforme (GBM) cells, this compound demonstrated potent cytotoxic effects, inhibiting cell proliferation and inducing cell cycle arrest primarily in the S and G2/M phases. medchemexpress.commdpi.comresearchgate.net

Table 1: Research Findings on this compound in Glioblastoma Cell Lines

Cell Line Assay Parameter Value Reference
LN18 Cell Viability IC₅₀ 0.005 nM medchemexpress.com
T98G Cell Viability IC₅₀ 0.008 nM medchemexpress.com
LN18 Cell Proliferation IC₅₀ 0.12 nM nih.gov
T98G Cell Proliferation IC₅₀ 0.28 nM nih.gov
LN18 & T98G Mechanism Cell Cycle Arrest S and G2/M phases medchemexpress.commdpi.com

Overview of Research Motivations for this compound Derivatives

The extreme potency of the duocarmycins is a double-edged sword. While highly effective at killing cancer cells, their use in clinical settings has been hampered by significant systemic toxicity, including severe liver and bone marrow damage. mdpi.comnih.gov This lack of a sufficient therapeutic window has been a primary driver for the development of this compound derivatives and novel delivery strategies. uea.ac.ukacs.org

A major focus of current research is the development of antibody-drug conjugates (ADCs). acs.org In this approach, this compound or a similar derivative acts as a "payload" that is attached to a monoclonal antibody via a chemical linker. wikipedia.orgnih.gov This antibody is designed to specifically target antigens that are overexpressed on the surface of cancer cells. The ADC can then deliver the highly potent cytotoxic agent directly to the tumor, minimizing exposure to healthy tissues and thereby reducing off-target toxicity. mdpi.comnih.gov Given its immense potency, this compound is considered a promising candidate for ADC technology. mdpi.com

Other research motivations include:

Improving Physicochemical Properties: Synthesizing derivatives with enhanced water solubility to improve formulation and delivery characteristics. nih.gov

Developing Tumor-Selective Prodrugs: Designing prodrugs that are activated by enzymes specifically found in the tumor microenvironment, further enhancing targeted therapy. acs.orgresearchgate.net

Simplifying Synthesis: Creating achiral (non-chiral) analogs of the duocarmycin core. This simplifies the complex synthetic process required for the naturally occurring chiral molecules, potentially lowering manufacturing costs and improving accessibility for research. aacrjournals.orgnih.gov

Through these innovative approaches, researchers aim to harness the formidable cytotoxic power of this compound and its relatives, translating their potent mechanism of action into more effective and safer cancer therapies. acs.orgnih.gov

Table 2: Compound Names Mentioned

Compound Name Abbreviation/Synonym
This compound seco-DSA
Duocarmycin SA DSA, (+)-DUMSA
Duocarmycin A DUMA
CC-1065
Adozelesin (B1194604)
Bizelesin (B1683896)
Carzelesin
KW-2189
Tafuramycin A
Tafuramycin B
Centanamycin
Pibrozelesin
seco-DUMSA
seco-amino-CBI-TMI
seco-hydroxy-CBI-TMI
seco-iso-CFI-TMI

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H24ClN3O7 B10818596 Seco-Duocarmycin SA

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 8-(chloromethyl)-4-hydroxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O7/c1-33-18-6-11-5-14(27-20(11)23(35-3)22(18)34-2)24(31)29-10-12(9-26)19-13-7-15(25(32)36-4)28-21(13)17(30)8-16(19)29/h5-8,12,27-28,30H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJNZXKVYYJDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3CC(C4=C5C=C(NC5=C(C=C43)O)C(=O)OC)CCl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanism of Action and Dna Interactions of Seco Duocarmycin Sa

Seco-Duocarmycin SA belongs to the duocarmycin class of antitumor antibiotics, which are known for their exceptional potency as DNA alkylating agents. nih.govmdpi.com As a precursor, or prodrug, this compound is converted into the active compound, Duocarmycin SA, within the cellular environment. nih.govmdpi.com Its biological activity is intrinsically linked to its ability to form covalent bonds with DNA, a process that is both highly selective and efficient. mdpi.comnih.gov

DNA Alkylation Mechanism: Adenine (B156593) N3 Position Selectivity

The defining characteristic of the duocarmycin family, including this compound, is their ability to selectively alkylate the N3 position of adenine residues within the DNA helix. nih.govnih.govaacrjournals.org This mode of action distinguishes them from many other alkylating agents that typically target guanine (B1146940) bases. nih.govresearchgate.net The alkylation process disrupts the DNA architecture, inhibiting critical cellular processes like replication and transcription. nih.govresearchgate.net

Sequence-Selective Alkylation in AT-Rich Regions of Duplex DNA

The interaction of this compound with DNA is not random. It exhibits a high degree of sequence selectivity, preferentially targeting adenine residues located in Adenine-Thymine (AT)-rich sequences of the DNA duplex. nih.govmdpi.comaacrjournals.org This specificity is crucial to its mechanism and potency. Extensive research has identified specific consensus sequences where alkylation is most likely to occur.

High-Affinity Alkylation Sequences for DuocarmycinsReference
5′-PuNTTA-3′ (Pu=Purine, N=Any Base) aacrjournals.org
5′-AAAAA-3′ aacrjournals.org
5′-(A/TAAA)-3′ aacrjournals.org
5′-(A/TTTAPu)-3′ aacrjournals.org
Role of the DNA Minor Groove Binding in Alkylation Specificity

The sequence selectivity of this compound is dictated by its physical interaction with the DNA molecule. The compound's specific three-dimensional structure allows it to fit snugly within the minor groove of the DNA helix, a region that is typically less accessible to larger molecules. nih.govnih.gov This initial, non-covalent binding is a critical prerequisite for the subsequent alkylation reaction. nih.gov The DNA-binding portion of the molecule orients the reactive alkylating unit precisely, ensuring that the alkylation occurs at the preferred adenine sites within the AT-rich tracts. nih.govnih.gov This shape-dependent recognition and binding is the primary determinant of the agent's sequence selectivity. nih.gov

Formation of Covalent DNA Adducts

Following its binding in the minor groove and activation, the compound forms a stable, irreversible covalent bond with DNA, creating what is known as a DNA adduct. mdpi.comnih.gov This occurs via a nucleophilic attack from the nitrogen atom at the N3 position of an adenine base on the electrophilic cyclopropane (B1198618) ring of the activated drug. nih.gov The formation of these bulky adducts causes significant distortion to the DNA double helix, which can stall DNA replication and transcription machinery, ultimately leading to cell death. mdpi.comnih.gov The resulting adenine adduct has been successfully isolated and structurally characterized, confirming the precise nature of the covalent linkage. nih.gov

Conversion of this compound to the Activated Alkylating Species

This compound is designed as a stable prodrug that can circulate without reacting until it reaches its intended target. mdpi.comnih.gov This stability is conferred by a "masked" reactive group. The conversion to the highly cytotoxic, DNA-alkylating form occurs in situ, meaning within the biological environment, through a specific chemical transformation. nih.govmdpi.com

In Situ Formation of Spiro[cyclopropane] Moiety via Intramolecular Winstein Cyclization

The key to the activation of this compound is the formation of a highly strained and electrophilic spiro[cyclopropane] moiety. This transformation occurs through a process known as an intramolecular Winstein cyclization. nih.gov The "seco" designation indicates that the cyclopropane ring is initially open. The molecule is synthesized with a good leaving group (such as a chlorine atom) attached to the alkylating subunit. mdpi.com The cyclization involves the intramolecular attack of a nucleophilic center in the molecule, displacing the leaving group and forming the three-membered cyclopropane ring. nih.govnih.gov This newly formed ring is the pharmacophore responsible for alkylating DNA.

Influence of Phenol (B47542) Unmasking on Cyclization and Activation

The intramolecular Winstein cyclization is not spontaneous; it is triggered by the "unmasking" of a critical phenol group on the molecule. nih.govacs.org In many prodrug strategies, this phenol is chemically protected or masked. acs.orgchemrxiv.org This masking prevents the cyclization from occurring prematurely. acs.org Once the prodrug reaches the target environment, such as the interior of a cancer cell, the protective group is cleaved, exposing the free phenol. The electronic properties of this unmasked phenol are essential to facilitate the cyclization reaction, leading to the generation of the active, DNA-alkylating spirocyclopropane form of the drug. nih.govacs.org This controlled activation mechanism is a cornerstone of the compound's design, ensuring its potent cytotoxic effects are localized to the target site.

Downstream Cellular and Molecular Consequences of DNA Alkylation

The covalent modification of DNA by this compound sets in motion a series of events that profoundly impact cellular function and viability. These consequences stem directly from the initial DNA lesion and propagate through critical cellular processes.

Disruption of DNA Architecture and Integrity

The alkylation of adenine by Duocarmycin SA introduces a significant structural distortion into the DNA double helix. researchgate.netresearchgate.net This chemical adduct leads to abnormal base pairing and ultimately causes breaks in the DNA strand. nih.gov The formation of these lesions, particularly DNA double-strand breaks (DSBs), represents a severe threat to genomic integrity. nih.govmdpi.com The disruption of the normal DNA architecture is a critical upstream event that physically obstructs the molecular machinery responsible for reading and maintaining the genetic code. researchgate.netresearchgate.net

Inhibition of DNA Replication Pathways

The presence of bulky Duocarmycin SA-DNA adducts and the resulting strand breaks act as physical impediments to the DNA replication machinery. researchgate.netresearchgate.net As the replication fork attempts to proceed along the DNA template, it encounters these lesions, leading to a stall or collapse of the fork. This obstruction effectively inhibits the process of DNA synthesis, a crucial step for proliferating cells. researchgate.net The inability to complete DNA replication prevents cancer cells from successfully duplicating their genome, which is a prerequisite for cell division.

Inhibition of Transcription Processes

Similar to its effect on replication, the DNA damage induced by this compound also interferes with transcription. researchgate.netresearchgate.net RNA polymerase, the enzyme responsible for transcribing DNA into RNA, is blocked by the DNA adducts. researchgate.net This inhibition prevents the synthesis of messenger RNA (mRNA) and other RNA molecules necessary for protein production and cellular function. The disruption of transcription halts the expression of genes critical for cell survival, growth, and proliferation, contributing significantly to the compound's cytotoxic effect.

Induction of DNA Damage Responses and Repair Pathway Dysregulation

In response to the severe DNA damage, particularly DSBs, mammalian cells activate a complex signaling network known as the DNA Damage Response (DDR). nih.govmedchemexpress.com This response aims to halt the cell cycle to allow time for repair. nih.gov Key kinases such as ATM (ataxia telangiectasia mutated) and ATR (ATM and Rad3-related) are activated at the site of damage. nih.govmdpi.com These kinases phosphorylate a host of downstream targets to orchestrate the cellular response. medchemexpress.com However, the damage inflicted by Duocarmycin SA can be overwhelming for the cell's repair capacity. While the DDR is activated, the persistent and severe nature of the DNA lesions can lead to a dysregulation of these repair pathways, ultimately tipping the balance from repair and survival towards programmed cell death (apoptosis). nih.govmdpi.com In some cancer cells, the DDR pathways themselves may be inherently faulty, rendering them more susceptible to agents that cause extensive DNA damage. mdpi.com

Cell Cycle Progression Disruption

A primary consequence of activating the DNA Damage Checkpoint (DDC) is the arrest of the cell cycle. nih.gov This is a protective mechanism designed to prevent the propagation of damaged DNA to daughter cells. nih.gov Treatment with this compound has been shown to cause significant disruption of cell cycle progression. nih.govresearchgate.net The arrest occurs primarily in the S and G2/M phases, which correspond to the DNA synthesis and pre-mitotic phases, respectively. nih.govmedchemexpress.commedchemexpress.com This arrest prevents the cell from entering mitosis with a damaged genome.

The stalling of replication forks due to DNA alkylation directly leads to an arrest in the S-phase of the cell cycle. nih.govnih.gov Studies in glioblastoma multiforme (GBM) cell lines, such as T98G, have demonstrated a significant increase in the proportion of cells in the S-phase following treatment with this compound. medchemexpress.comresearchgate.net This arrest is a direct reflection of the inhibition of DNA synthesis pathways. The cell recognizes the incomplete replication and activates checkpoint controls to halt further progression through the cycle until the damage is resolved. dntb.gov.ua The sustained arrest in S-phase, coupled with the inability to repair the extensive DNA damage, is a major contributor to the cytotoxic activity of the compound. nih.govresearchgate.net

Research Findings on this compound

Interactive Data Table: Click on headers to sort.

Table 1: In Vitro Cytotoxicity of this compound in Glioblastoma Multiforme (GBM) Cell Lines
Cell LineAssay TypeIC₅₀ (nM)Reference
LN18Cell Proliferation0.12 nih.gov
T98GCell Proliferation0.28 nih.gov
LN18Metabolic Activity (MTT)0.21 nih.gov
T98GMetabolic Activity (MTT)0.25 nih.gov
LN18Colony Formation0.005 medchemexpress.com
T98GColony Formation0.008 medchemexpress.com
Table 2: Effect of this compound on Cell Cycle Distribution
Cell LineObservationReference
T98GSignificant increase in S and G2/M phases medchemexpress.comresearchgate.net
LN18Significant increase in the G2/M phase medchemexpress.comresearchgate.net
Acute Myeloid Leukemia (AML) CellsDSA (the active form) impacts DNA synthesis in S-phase and causes G2/M arrest nih.gov
G2/M-Phase Cell Cycle Arrest

The cytotoxic effects of this compound in cancer cells are significantly attributed to its ability to induce cell cycle arrest, particularly at the G2/M phase. nih.govmedchemexpress.com This disruption of the normal cell division process is a primary mechanism of action, in some cases accounting for a greater portion of the compound's anti-proliferative activity than apoptosis. nih.govnih.gov

Detailed Research Findings

Research across various cancer cell lines has consistently demonstrated the capacity of this compound to halt cell cycle progression. As a DNA alkylating agent, this compound's precursor, Duocarmycin SA (DSA), covalently binds to the N3 position of adenine in the minor groove of DNA. researchgate.netnih.gov This action results in DNA damage, which in turn activates the cell's DNA damage checkpoint (DDC) response. nih.gov The activation of the DDC leads to a halt in the cell cycle, providing the cell with an opportunity to repair the damaged DNA. If the damage is too extensive for repair, this arrest can ultimately lead to cell death. nih.govresearchgate.net

In studies involving glioblastoma multiforme (GBM) cell lines, such as T98G and LN18, treatment with this compound led to a significant accumulation of cells in the S and G2/M phases. nih.govnih.gov Specifically, a notable decrease in the G1 phase population was observed, with a corresponding increase in the S and G2/M phases in T98G cells, and a significant increase in the G2/M phase in LN18 cells. nih.gov This arrest was observed to be time-dependent, with a shift towards G2/M phase arrest over time. nih.gov The cytotoxic effect, including cell cycle arrest, reached its maximum within 8 hours of incubation with the compound. nih.govnih.gov

Similarly, in acute myeloid leukemia (AML) cell lines, the active form, Duocarmycin SA, was shown to induce G2/M cell cycle arrest. nih.gov RNA sequencing analysis in these cells revealed that DSA regulates genes associated with the G2/M checkpoint, DNA repair, and apoptosis, further elucidating the molecular basis of its action. nih.govnih.gov While the precise molecular mechanisms are still being fully established, proteomic analyses have pointed towards the dysregulation of proteins involved in the G2/M checkpoint pathway as a consequence of this compound treatment. nih.govresearchgate.net The transition from the G2 to the M phase is a critical checkpoint regulated by protein complexes such as Cyclin B1/Cdc2, which can be inhibited in response to DNA damage. researchgate.netnih.govyoutube.com

The induction of G2/M arrest by duocarmycins is considered a key factor in their potential as anticancer agents, as this phase of the cell cycle is the most sensitive to radiation, suggesting potential for combination therapies. nih.gov

Interactive Data Table: Effect of this compound on Glioblastoma Cell Cycle Distribution

The following table summarizes the findings from a study on the effect of this compound on the cell cycle distribution of T98G and LN18 glioblastoma cell lines after 24 hours of treatment.

Cell LineTreatment Concentration (nM)% of Cells in G1 Phase (Decrease vs. Control)% of Cells in S Phase (Increase vs. Control)% of Cells in G2/M Phase (Increase vs. Control)
T98G 0.28Significant Decrease (p < 0.001)IncreaseIncrease
LN18 0.1Significant Decrease (p < 0.01)Not specified as significantSignificant Increase

Data derived from studies on glioblastoma cell lines. nih.gov The table illustrates a significant shift of cells out of the G1 phase and into the S and G2/M phases, indicative of cell cycle arrest.

Synthetic Methodologies and Chemical Evolution of Seco Duocarmycin Sa Analogues

Total Synthesis Strategies for Seco-Duocarmycin SA

The total synthesis of this compound and its analogues has been a significant focus of synthetic organic chemistry, leading to the development of various innovative and convergent strategies. These routes aim to construct the complex architecture of the molecule, which consists of a DNA-alkylating subunit linked to a DNA-binding indole (B1671886) moiety.

Concise and Efficient Synthetic Routes

Early total syntheses of the parent compound, Duocarmycin SA, laid the groundwork for accessing its seco-precursor. uea.ac.uk A notable early total synthesis of (+)-duocarmycin SA was reported by Boger and colleagues in 1992. uea.ac.ukacs.org Over time, efforts have focused on increasing the efficiency and brevity of these synthetic sequences.

Key Synthetic Intermediates and Reaction Steps

The construction of this compound hinges on the successful execution of several key chemical transformations and the formation of crucial intermediates. A recurring and pivotal reaction is the intramolecular radical cyclization to form the alkylating portion of the molecule. researchgate.netacs.org Specifically, a 5-exo-trig free radical cyclization is frequently used to create the functionalized indoline (B122111) ring system. researchgate.net In the synthesis of an oxaduocarmycin analogue, a novel intramolecular aryl radical cyclization onto a vinyl chloride was employed as a direct method to access the (chloromethyl)indoline alkylating subunit. acs.org

Modular strategies, where the DNA-alkylating and DNA-binding subunits are prepared separately and then coupled, are common. acs.org This approach allows for flexibility in generating a variety of analogues. For instance, the synthesis of seco-DUBA involves preparing the DNA-alkylating unit, removing a tert-butoxycarbonyl (Boc) protecting group, and then coupling the resulting amine with the pre-synthesized DNA-binding carboxylic acid moiety using a coupling agent like EDC. acs.org

Below is a table of key synthetic intermediates that feature prominently in various synthetic routes.

Intermediate NameDescriptionKey Reaction TypeReference
(Chloromethyl)indoline Subunit The core pharmacophore responsible for DNA alkylation.Intramolecular Aryl Radical Cyclization acs.org
Borylated Indole Intermediate A stable precursor formed via C-H activation, allowing for late-stage functionalization.Iridium-catalyzed C-H activation/borylation nih.gov
2-Ethynylanilines Precursors for the construction of the indole-2-carboxylate (B1230498) DNA-binding domain.Cyclization with tetrabutylammonium (B224687) fluoride uea.ac.uk
seco-CBI-indole₂ A simplified and widely studied analogue precursor.Multi-step sequence followed by coupling nih.gov

Stereochemical Considerations in this compound Synthesis

The biological activity of the duocarmycins is critically dependent on their stereochemistry. The natural product, (+)-Duocarmycin SA, possesses a specific absolute configuration at the chiral center within its alkylating subunit, which is essential for its potent cytotoxicity.

Enantioselective Synthetic Approaches

Achieving stereochemical control is a paramount challenge in the synthesis of this compound. Several methods have been developed to obtain the desired enantiomer.

One effective strategy is the resolution of racemic intermediates . This can be accomplished using preparative chiral chromatography. For example, a Chiralpak AD column has been successfully used to separate the enantiomers of the key (chloromethyl)indoline alkylating subunit. acs.org Similarly, chiral flash chromatography has been used to resolve the enantiomers of a key indole intermediate. nih.gov

Another powerful technique is the use of an enzyme-based resolution on an early-stage synthetic intermediate. ucl.ac.uk This approach is particularly advantageous as it introduces chirality early in the synthesis, avoiding potential racemization in downstream steps. ucl.ac.uk The first total synthesis by Boger was significant not only for achieving the target molecule but also for disclosing a route that allowed for the isolation of both the natural (+) and unnatural (-) enantiomers of the alkylating unit, which was crucial for subsequent biological studies. uea.ac.uk

Impact of Chirality on Biological Activity

The three-dimensional structure of Duocarmycin SA dictates how it interacts with its biological target, DNA. The natural (+) enantiomer binds to the minor groove of DNA in the 3' to 5' direction. uea.ac.uk This specific orientation and snug fit are prerequisites for the efficient alkylation of adenine-N3, leading to the compound's high potency. uea.ac.uknih.gov

In contrast, the synthetic unnatural (-) enantiomer binds in the opposite 5' to 3' direction. uea.ac.uk This alternative binding mode results in a significantly less efficient DNA alkylation reaction and, consequently, a dramatic reduction in biological activity. Studies on analogues such as (+)-CImI-TMI have reinforced these findings, showing that the natural enantiomer alkylates DNA with an efficiency only slightly less than that of (+)-duocarmycin SA, consistent with its potent cytotoxic activity, while the unnatural enantiomer is substantially less active. nih.gov This stark difference underscores the critical role of chirality in the molecule's mechanism of action.

Synthetic Approaches for Structurally Simplified and Extended this compound Analogues

Research into the duocarmycin family has led to the design and synthesis of numerous analogues to probe structure-activity relationships (SAR), improve stability, and simplify the synthetic process. uea.ac.ukchemrxiv.org A major focus has been the development of analogues with modified alkylating subunits or altered DNA-binding domains.

One of the most significant simplifications was the development of the CBI (1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one) alkylating subunit. nih.gov The CBI unit is synthetically more accessible than the natural framework and exhibits enhanced chemical stability and biological potency, making it a popular choice for analogue design. nih.gov The synthesis of the seco-CBI-indole₂ analogue, for example, has been achieved in a 10-step sequence. nih.gov

Other synthetic efforts have focused on creating analogues by making subtle atomic changes. The synthesis of CImI analogues involves replacing an aryl CH group in the alkylating subunit with a nitrogen atom, creating a fused imidazole (B134444) ring. nih.gov This modification allows for the exploration of how changes in hydrogen bonding and electronic properties affect biological activity. nih.gov The synthesis of seco-DUBA is another example of a modular approach, where the alkylating and DNA-binding moieties are synthesized independently and then coupled, allowing for the creation of diverse structures. acs.org These synthetic strategies have been instrumental in expanding the chemical space of the duocarmycin family, leading to compounds with tailored properties for various applications, including antibody-drug conjugates (ADCs). acs.org

The table below summarizes key structural analogues and their defining features.

Analogue NameStructural ModificationSynthetic RationaleReference
seco-CBI Analogues Replaces the natural pyrroloindoline alkylating subunit with the simplified benz[e]indolone (CBI) core.Increased synthetic accessibility, chemical stability, and biological potency. nih.gov
seco-Oxaduocarmycin SA Contains an oxygen atom in the DNA-binding moiety (benzofuran instead of indole).To investigate the role of the indole NH in DNA binding and activity. acs.org
seco-DUBA An analogue based on the CBI framework with an azaindole DNA-binding moiety.Selected for favorable properties in the development of antibody-drug conjugates. acs.org
seco-CImI Analogues Replaces a CH in the fused pyrrole (B145914) of the alkylating unit with a nitrogen atom (imidazole).To probe the effects of altered H-bonding and electronics on DNA alkylation. nih.gov
Deshydroxy Analogues Lacks the phenolic hydroxyl group on the alkylating subunit.Designed as prodrugs for potential activation by cytochrome P450 enzymes. ucl.ac.uk

Design and Synthesis of Achiral Analogues

A significant thrust in the evolution of duocarmycin SA analogues has been the design and synthesis of derivatives that lack the chiral center of the natural product. nih.govresearchgate.netbenthamscience.com This simplification offers advantages in terms of synthetic accessibility and cost. The design of these achiral analogues often involves retaining the pharmacophoric elements essential for DNA binding and alkylation while removing stereogenic centers.

Key examples of achiral analogues of duocarmycin SA include:

seco-DUMSA: These are direct achiral versions of this compound. nih.govresearchgate.netacs.org

seco-amino-CBI-TMI (Centanamycin): An achiral analogue incorporating the CBI (cyclopropa[c]benz[e]indol-4-one) alkylating unit. nih.govresearchgate.netbenthamscience.com

seco-hydroxy-CBI-TMI: Another CBI-based achiral analogue. nih.govresearchgate.netbenthamscience.com

Furthermore, novel classes of biologically active achiral analogues have been developed, featuring unique DNA alkylating subunits. nih.gov These include seco-iso-cyclopropylfurano[2,3-e]indoline (seco-iso-CFI) and seco-cyclopropyltetrahydrofurano[2,3-f]quinoline (seco-CFQ). nih.govbenthamscience.com The synthesis of seco-iso-CFI-TMI (Tafuramycin A) and seco-CFQ-TMI (Tafuramycin B) represents a significant advancement in creating structurally diverse and potent achiral duocarmycin analogues. nih.govbenthamscience.com Biochemical evaluations have shown that these achiral compounds, much like their chiral counterparts, can covalently react with adenine-N3 in AT-rich DNA sequences. nih.gov

Achiral AnalogueKey Structural FeatureReference
seco-DUMSADirect achiral version of this compound nih.govresearchgate.netacs.org
seco-amino-CBI-TMI (Centanamycin)CBI alkylating unit nih.govresearchgate.netbenthamscience.com
seco-hydroxy-CBI-TMICBI alkylating unit nih.govresearchgate.netbenthamscience.com
seco-iso-CFI-TMI (Tafuramycin A)seco-iso-CFI alkylating subunit nih.govbenthamscience.com
seco-CFQ-TMI (Tafuramycin B)seco-CFQ alkylating subunit nih.govbenthamscience.com

Strategies for Modifying the Alkylating Subunit (Segment A)

The alkylating subunit, or Segment A, is the pharmacologically active portion of the molecule responsible for the covalent modification of DNA. acs.org Modifications to this subunit have been a central theme in the development of duocarmycin analogues. A primary strategy involves the use of the seco-form, where the highly reactive cyclopropane (B1198618) ring is masked as a latent electrophile, often as a chloromethylindoline derivative with a phenolic hydroxyl group. mdpi.comacs.org This phenol (B47542) allows for in situ spirocyclization to form the active cyclopropane, a conversion that can be triggered under specific physiological conditions. mdpi.comnih.gov

A significant modification was the replacement of the original cyclopropa[c]pyrrolo[3,2-e]indole (CPI) alkylating motif with the 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) structure. acs.org The CBI-based analogues proved to be more stable and potent than the corresponding CPI analogues. acs.org These CBI-based agents alkylate DNA with the same sequence selectivity but at an enhanced rate and efficiency. acs.org

Strategies for Modifying the DNA-Binding Subunit (Segment B)

Segment B, the DNA-binding subunit, is responsible for the non-covalent association with the minor groove of DNA, which positions the alkylating subunit for its reaction. acs.org The modular nature of the duocarmycin structure has allowed for extensive modifications to this segment. acs.orgchemrxiv.org

More recent strategies have focused on introducing functionalities to improve physicochemical properties. For instance, the systematic incorporation of polyethylene (B3416737) glycol (PEG) units into the trimethoxyindole subunit has been explored to create more water-soluble derivatives. nih.gov A novel, entirely synthetic DNA-binding subunit, 3-azetidinyl-propoxy-indole (AZI), has also been developed, demonstrating the flexibility of the duocarmycin scaffold. nih.gov

Introduction of Functional Groups for Modulated Reactivity and Targeting

A key area of research has been the introduction of functional groups to control the reactivity of the duocarmycin core and to direct it specifically to cancer cells, thereby creating prodrugs. acs.orgchemrxiv.org Early prodrug designs involved masking the critical phenol of the seco-duocarmycin with functionalities like carbamates, esters, and phosphates. acs.orgchemrxiv.org These groups are designed to be cleaved by ubiquitous hydrolases to unmask the phenol and trigger activation. acs.orgchemrxiv.org

More advanced strategies aim for tumor-selective activation. One approach involves the use of nitro-seco-CBI derivatives. acs.org In the hypoxic (low-oxygen) environment characteristic of solid tumors, the nitro group can be reduced to an amine, which then initiates the cyclization to the active alkylator. acs.org Another innovative approach uses cyclic dichalcogenides to mask the seco-phenol. nih.gov These prodrugs are designed to be activated by the thioredoxin (Trx) system, an oxidoreductase system often upregulated in cancer cells. nih.gov

Structure Activity Relationship Sar Studies of Seco Duocarmycin Sa Derivatives

Core Alkylator Motif (Segment A) Modifications and Their Impact on DNA Alkylation

Segment A is the pharmacophore responsible for the covalent modification of DNA, which is the ultimate source of the compound's cytotoxicity. nih.gov For seco-duocarmycins, this involves a latent alkylating agent that is activated in situ to form the reactive species. acs.orgnih.gov Modifications to this segment have a profound impact on the compound's reactivity and biological activity.

The hallmark of the duocarmycin family is the cyclopropylpyrroloindole (CPI) or related cyclopropabenz[e]indole (CBI) moiety, which contains a highly strained cyclopropane (B1198618) ring. nih.govresearchgate.net Seco-duocarmycin SA features a precursor that undergoes an intramolecular spirocyclization to generate this reactive cyclopropane warhead. acs.orgchemrxiv.org This activation is crucial for its function. The parent compounds are relatively stable until they bind to the minor groove of DNA. nih.govnih.gov This binding induces a conformational change that disrupts the stabilizing vinylogous amide conjugation, thereby activating the cyclopropane for nucleophilic attack by the N3 atom of adenine (B156593). nih.govnih.gov

The electrophilicity of the cyclopropane ring is finely tuned. Studies on various analogs, including those with different heterocyclic systems like cyclopropaindole (CI), have established a reactivity trend of CBI ≈ CPI > CI. researchgate.net This demonstrates that the structure of the indole-based ring system fused to the cyclopropane is a critical determinant of alkylating potential. Furthermore, the stereochemistry of the cyclopropane is essential; the natural (+)-(S)-configuration is required for potent DNA alkylation. nih.gov Quantum mechanical studies have further elucidated the factors controlling the cyclopropane ring-opening, confirming that the reaction's regioselectivity and rate are influenced by both the substrate's structure and the nature of the attacking nucleophile. nih.govacs.org

The seco-form of duocarmycin is a prodrug strategy where the active cyclopropane is generated from a more stable precursor, typically a halohydrin or a related structure with a good leaving group. acs.orgnih.gov The activation involves a Winstein spirocyclization, where a phenolic hydroxyl group attacks and displaces a leaving group to form the cyclopropane ring in situ. nih.govchemrxiv.org

The nature of the leaving group is critical for the rate of activation. Research has shown that good leaving groups, such as halides (-Cl, -Br) or mesylate (-OMs), are well-tolerated and facilitate the efficient formation of the active alkylator. nih.govchemrxiv.org A direct correlation has been observed between the conversion rate of halogenated seco-compounds to the active spirocyclopropylhexadienone form and their cytotoxic activity. nih.gov This highlights the importance of the leaving group in controlling the availability of the active drug. For instance, studies on halogenated seco-forms of duocarmycin A (a close relative of SA) showed a clear relationship between the leaving group and cytotoxicity. nih.gov Masking the phenol (B47542) group required for this cyclization completely suppresses the activation, a strategy that has been exploited in the design of more advanced, triggerable prodrugs. nih.govchemrxiv.org

Table 1: Impact of Halogenated Leaving Groups on Cytotoxicity of Duocarmycin Analogs This table illustrates the relationship between the leaving group in seco-precursors and their biological activity. Data is conceptual and derived from trends described in the literature.

CompoundLeaving GroupRelative Conversion Rate to Active FormRelative Cytotoxicity (IC50)
seco-Duocarmycin C1-Cl (less labile)Low40 nM
seco-Duocarmycin C2-Cl (more labile)Moderate20 nM
seco-Duocarmycin B1-Br (less labile)High3.0 nM
seco-Duocarmycin B2-Br (more labile)Very High1.5 nM

Data adapted from findings on duocarmycin analogs, highlighting the principle that better leaving groups lead to faster activation and higher potency. nih.gov

DNA-Docking Motif (Segment B) Variations and Binding Affinity

Segment B is the DNA-binding portion of the molecule, responsible for guiding the alkylating warhead to its target sequence in the minor groove of DNA. acs.orgnih.gov Its shape, size, and electronic properties dictate the non-covalent binding affinity and sequence selectivity, which in turn control the efficiency and location of the subsequent covalent alkylation. nih.gov

To enhance or alter the DNA sequence selectivity of duocarmycins, researchers have replaced the natural indole-based Segment B with synthetic DNA binders. A notable strategy involves conjugating the duocarmycin alkylating subunit to oligo-pyrrole (Py) and/or oligo-imidazole (Im) polyamides. acs.orgnih.gov These synthetic motifs are derived from other natural products like distamycin A and can be programmed to recognize specific DNA sequences based on established recognition rules. acs.orgresearchgate.net This approach has yielded potent duocarmycin analogs capable of alkylating DNA at specific, predetermined sequences, demonstrating the modularity of the duocarmycin scaffold and the potential to create highly targeted agents. acs.orgnih.gov

Substituents on the DNA-binding indole (B1671886) ring (Segment B) play a critical role in modulating biological activity. In a key study, the methoxy (B1213986) groups of the TMI subunit were systematically removed or altered. nih.gov The C5 methoxy group was found to be at a peripheral site that could accommodate other substituents, sometimes leading to enhanced activity. nih.govnih.gov In contrast, the C6 and C7 methoxy groups could be removed without a significant loss of activity. nih.gov

Table 2: Influence of C5-Indole Substituents on Cytotoxicity of CBI-Analogs This table shows how different chemical groups at the C5 position of the indole ring in seco-CBI analogs affect their cytotoxic potency against L1210 cells.

AnalogC5-SubstituentIC50 (pM)Relative Potency vs. Duocarmycin SA
Duocarmycin SA(Part of TMI)101x
CBI-TMI(Part of TMI)101x
CBI-Indole (unsubstituted)-H10,0000.001x
CBI-5-Methoxyindole-OCH31000.1x
CBI-5-Aminoindole-NH23~3.3x
CBI-5-Dimethylaminoindole-N(CH3)225x

Data derived from trends reported in SAR studies of duocarmycin and CBI analogs. acs.orgnih.gov

Importance of the C5' Methoxy Group and C6 Methyl Ester

The substitution pattern on both the DNA binding and alkylating subunits of this compound plays a critical role in its biological activity. Specifically, the C5' methoxy group on the indole DNA binding subunit and the C6 methyl ester on the alkylation subunit have been identified as key contributors to the compound's potent DNA alkylation capabilities and subsequent cytotoxicity.

The substituent at the C5' position of the DNA binding subunit is of primary importance. nih.gov Studies have shown that this position can significantly influence the agent's potency with little to no contribution from the C6' and C7' substituents found in related natural products like duocarmycin A. nih.gov The C5' methoxy group, present in the natural product, is particularly significant. Analogues incorporating this group are substantially more potent than derivatives with other substituents at the same position, such as hydroxyl (OH) or trifluoromethoxy (OCF3) groups. nih.gov This highlights that the nature of the C5' substituent, including its size, rigidity, and electronic properties, has a pronounced impact on biological activity. nih.gov

A study on C5'-substituted duocarmycin SA analogs revealed the unique contribution of the methoxy group. While many simple C5' substituents did little to enhance the properties of duocarmycin SA, the C5'-methoxy group resulted in a significantly more potent compound compared to closely related derivatives. nih.gov

Table 1: Influence of C5' and C6 Substituents on Duocarmycin SA Activity

Compound/Modification Feature Impact on Activity Reference
Duocarmycin SA C5'-Methoxy Group Predominant importance for high potency. nih.gov
C5'-OH Analogue Replacement of Methoxy Less potent than the C5'-methoxy derivative. nih.gov
C5'-OCF3 Analogue Replacement of Methoxy Less potent than the C5'-methoxy derivative. nih.gov

Linker Region Modifications and Their Influence on Conformational Dynamics

The region linking the DNA-binding and alkylating subunits of this compound is not a passive spacer but an active participant in the mechanism of action. Modifications to this linker, particularly affecting the N2 amide and its rigidity, have profound effects on the conformational dynamics that precede and facilitate DNA alkylation.

A critical event in the activation of this compound is a conformational change induced upon binding to the minor groove of DNA. nih.govtu-darmstadt.de This change involves a twist in the linking N2 amide bond. acs.org In its unbound state, the molecule is relatively stable due to vinylogous amide stabilization of the alkylation subunit. nih.gov However, upon settling into the narrow, AT-rich minor groove, the molecule contorts to maximize favorable hydrophobic contacts. nih.govtu-darmstadt.de This binding-induced conformational change disrupts the planarity between the two subunits, causing a twist in the linking amide. acs.orgtu-darmstadt.de

This induced twist is proposed to be the primary mechanism of catalysis for the DNA alkylation reaction. acs.orgnih.gov By disrupting the vinylogous amide conjugation, the twist destabilizes the ground state of the substrate and activates the cyclopropane ring for nucleophilic attack by adenine-N3. acs.orgnih.gov This shape-dependent catalysis ensures that the compound's potent alkylating ability is unleashed preferentially at the target site within the DNA minor groove. nih.gov Studies have shown that an extended, rigid N2 amide substituent is a requirement for this catalytic activation. acs.org

While direct studies on varying the linker's inherent flexibility are complex, the importance of maintaining a specific conformation is evident from the high potency of the natural structure. The linker must be rigid enough to transmit the torsional strain from DNA binding to the N2 amide bond, yet flexible enough to adopt the necessary bound conformation. This delicate balance ensures that the energy of binding is effectively used to lower the activation energy for the subsequent chemical reaction. The concept of "hydrophobic-binding-driven bonding" underscores that the molecule's structure is optimized to use the hydrophobic interactions within the minor groove to drive the intrinsically reversible alkylation reaction. nih.govresearchgate.net The linker's structure is central to this energy transduction process.

Quantitative Structure-Activity Relationships (QSAR) for this compound Analogues

Quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating the physicochemical properties that govern the biological activity of this compound and its analogues. These studies have established clear correlations between molecular stability, reactivity, and hydrophobicity.

A fundamental principle defined for the duocarmycin class is the direct relationship between chemical stability and cytotoxic potency. nih.govnih.govnih.gov For agents that are reactive enough to alkylate DNA, greater stability (i.e., lower solvolytic reactivity) correlates with higher biological potency. nih.govnih.gov

This compound and its precursor, CC-1065, are relatively unreactive in an aqueous solution but become potently activated upon binding to their DNA target. nih.gov This "target-based activation" is a key feature. Analogues with increased intrinsic chemical reactivity are often less potent. For instance, studies comparing N-Boc-iso-DSA with N-Boc-DSA found the iso-analogue to be twice as reactive in solvolysis studies and, correspondingly, 5-fold less potent in cytotoxicity assays. nih.gov This inverse relationship highlights that excessive reactivity leads to non-selective reactions and degradation before the molecule can reach its intended biological target. Nature appears to have optimized the duocarmycin structure to a pinnacle of this relationship, balancing stability with the capacity for potent, site-specific activation. nih.gov

Table 2: Correlation of Solvolytic Reactivity and Cytotoxicity

Compound Relative Solvolysis Reactivity Relative Cytotoxic Potency (L1210 IC50) Reference
N-Boc-DSA 1x 1x nih.gov
N-Boc-iso-DSA 2x 0.2x (5-fold less potent) nih.gov

The hydrophobic character of this compound analogues is a fundamental determinant of their biological activity. nih.govresearchgate.netacs.org A systematic study involving the incorporation of hydrophilic polyethylene (B3416737) glycol (PEG) units into the trimethoxyindole subunit of duocarmycin SA has quantified this relationship. nih.govacs.orgnih.gov

As the number of ethylene (B1197577) glycol units increases, the derivatives become progressively more water-soluble but exhibit a dramatic decrease in cell growth inhibitory activity and DNA alkylation efficiency. nih.govresearchgate.net A direct, linear relationship was observed between the calculated LogP (cLogP), a measure of hydrophobicity, and the negative logarithm of the IC50 value for cell growth inhibition. nih.govacs.orgnih.gov This linear correlation spans a 100,000-fold range in IC50 values (from 0.008 to 370 nM) as the cLogP values decrease from 2.5 to 0.49. nih.govresearchgate.net

These findings demonstrate that the hydrophobic character plays a crucial role in driving the DNA binding and the subsequent alkylation reaction. nih.gov The hydrophobic interactions within the DNA minor groove are not merely for anchoring but are integral to the catalytic mechanism, a concept termed "hydrophobic binding-driven-bonding". nih.gov

Table 3: Relationship Between Hydrophobicity (cLogP), Water Solubility, and Cytotoxicity (IC50)

Compound Number of Ethylene Glycol Units (n) cLogP Water Solubility (mg/mL) IC50 (L1210, nM) Reference
This compound 0 2.50 0.46 0.008 nih.gov
Analogue 10a 1 ~2.1 >0.46 ~0.08 nih.gov
Analogue 10b 2 ~1.7 >0.46 ~0.8 nih.gov
Analogue 10c 3 ~1.3 >0.46 ~8 nih.gov
Analogue 10d 4 ~0.9 >19 ~80 nih.gov
Analogue 10e 5 0.49 >12 370 nih.gov

(Note: Data is approximated from graphical representations and descriptions in the source material.)

Seco Duocarmycin Sa Analogues and Derivatives Research

Design Principles for Novel Seco-Duocarmycin SA Analogues

Enhancing Potency and Selectivity via Structural Modifications

The potency and selectivity of this compound analogues are intricately linked to their structural features, which govern their ability to bind to the minor groove of DNA and subsequently alkylate adenine-N3. mdpi.comnih.gov Key strategies to enhance these properties include:

Modification of the Alkylating Subunit: The cyclopropane (B1198618) ring is a critical pharmacophore for the DNA alkylation process. mdpi.com The efficiency of the spirocyclization of the seco form to the active cyclopropane-containing drug is a key determinant of potency. Structure-activity relationship (SAR) studies have shown that the substitution pattern on the alkylating moiety can significantly impact cytotoxicity. For instance, analogues lacking a methyl group on the pharmacophoric unit have demonstrated higher cytotoxicity, as the smaller hydrogen atom presents less steric hindrance for the nucleophilic attack by adenine (B156593). nih.gov

Prodrug Strategies for Enhanced Selectivity: A major focus in analogue design is to increase tumor selectivity. This is often achieved through prodrug approaches, where the active cytotoxin is masked and designed to be released preferentially within the tumor microenvironment. nih.govacs.org Early examples included carbamate-based prodrugs like Carzelesin and Pibrozelesin, where the active phenol (B47542) required for cyclization is unmasked in situ. nih.govchemrxiv.org More advanced strategies involve designing prodrugs that are activated by tumor-specific conditions, such as the low-oxygen environment (hypoxia). For instance, nitro-seco-CBI derivatives can be reduced to the active amino-seco-CBI form in hypoxic tumors. chemrxiv.orgacs.org Other approaches include glycosidic prodrugs that can be cleaved by specific enzymes, and O-amino-N-acyl-seco-CBIs that are also subject to bioreductive activation. acs.orgnih.gov

Structural Modification Strategy Effect on Potency/Selectivity Example
Removal of methyl group from alkylating unitIncreased cytotoxicity due to reduced steric hindrance. nih.govHydrogen atom at R¹ position in seco-drug analogues. nih.gov
Variation of the DNA-binding segment (Segment B)Influences DNA binding, alkylation site-selectivity, and potency. chemrxiv.orgUse of 3,4,5-trimethoxyindole (TMI) or imidazo[1,2-a]pyridine. chemrxiv.orgacs.org
Introduction of nitro-aromatic groupsCreates prodrugs activated by reduction in hypoxic tumor environments, enhancing selectivity. chemrxiv.orgacs.orgNitro-seco-CBI derivatives. chemrxiv.orgacs.org
Glycosidic linkagesForms prodrugs that can be selectively activated by specific glycohydrolases. acs.orgGlycosidic prodrugs of seco-analogues. nih.gov
O-amino-N-acyl modificationsCreates prodrugs subject to tunable reductive activation. nih.govN-acyl O-amino derivatives of seco-CBI-indole₂. nih.gov

Development of Analogues with Improved Solubility for Research Applications (e.g., PEGylation)

A significant challenge in the development of duocarmycin analogues for both research and therapeutic purposes is their often poor solubility in aqueous media. mdpi.comump.edu.pl Improving solubility can enhance bioavailability and facilitate formulation and handling for in vitro and in vivo studies. ump.edu.pl

Several strategies have been employed to improve the solubility of these compounds:

Chemical Modification: Introducing solubilizing groups into the molecule is a common approach. This can include the addition of phosphates or solubilized carbamates. chemrxiv.org For instance, a solubilizing piperazinamide side chain has been shown to increase the reproducibility of cellular results. nih.gov

Use of Drug Carriers: Encapsulating hydrophobic drugs within carriers like liposomes or nanoparticles is another effective method to improve their dispersion in aqueous environments. ump.edu.pl

PEGylation is a well-established technique for improving the physicochemical properties of various therapeutic molecules. nih.gov The process involves the covalent attachment of polyethylene (B3416737) glycol (PEG), a non-toxic and non-immunogenic polymer, to the drug molecule. nih.govbroadpharm.com

Key benefits of PEGylation that are relevant to this compound analogue research include:

Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of the molecule, which can reduce renal clearance and prolong circulation time in vivo. nih.gov

Reduced Immunogenicity: The PEG chain can shield the drug from the immune system, reducing the risk of an immune response. nih.gov

While the general principles of PEGylation are highly applicable to addressing the solubility issues of this compound analogues, specific examples of PEGylated this compound derivatives are not extensively documented in publicly available research. However, the technology represents a promising strategy for future development, particularly for creating drug carriers or modifying the molecule to improve its suitability for research and potential therapeutic use. ump.edu.pl

Specific Classes of this compound Analogues

Driven by the design principles outlined above, researchers have synthesized and evaluated several distinct classes of achiral this compound analogues. These efforts aim to create novel and highly cytotoxic agents, often by modifying the core structure to improve stability and activity. nih.gov

Seco-DUMSA Derivatives

Seco-DUMSA (Duocarmycin SA) derivatives represent a foundational class of synthetic analogues. The development of these compounds has been a key area of research, focusing on creating achiral versions of the natural product to simplify synthesis and potentially improve the therapeutic index. nih.gov Research has described the design, synthesis, and evaluation of novel achiral analogues of duocarmycin SA, which have been shown to react with adenine-N3 in AT-rich DNA sequences, similar to the parent compound. nih.gov

Seco-Amino-CBI-TMI (Centanamycin) and Seco-Hydroxy-CBI-TMI

A significant advancement in the field was the development of analogues based on the cyclopropabenz[e]indolone (seco-CBI) core, which is a simplified yet potent pharmacophore of the duocarmycins. acs.org Two important classes within this group are:

Seco-Amino-CBI-TMI (Centanamycin): This class of compounds replaces the phenolic hydroxyl group of the seco-drug with an amino group. These amino analogues are designed as prodrugs that can be activated under specific conditions. chemrxiv.orgacs.org For example, nitro-substituted precursors can be selectively reduced to the active amino form in the hypoxic environment of tumors. acs.org The comparison of DNA alkylation patterns between phenol and amino seco-CBI-TMI compounds has been a subject of detailed study. medchemexpress.com

Seco-Hydroxy-CBI-TMI: These analogues retain the phenolic hydroxyl group, which is crucial for the Winstein spirocyclization to the active DNA alkylator. acs.org Much of the prodrug development has focused on masking this hydroxyl group with a trigger that can be selectively cleaved in cancer cells. nih.gov

Both seco-amino-CBI-TMI and seco-hydroxy-CBI-TMI are notable examples of achiral analogues that have been synthesized and evaluated for their cytotoxic properties. nih.gov

Methyl 1,2,8,8a-tetrahydrocyclopropa[c]imidazolo[4,5-e]indol-4-one-6-carboxylate (CImI) Derivatives

A significant area of exploration has been the replacement of the fused pyrrole (B145914) ring in the DNA alkylating subunit with other heterocyclic systems. One such development is the synthesis and evaluation of derivatives of Methyl 1,2,8,8a-tetrahydrocyclopropa[c]imidazolo[4,5-e]indol-4-one-6-carboxylate (CImI). researchgate.net This modification, which introduces a fused imidazole (B134444) ring, represents a single heavy atom change (an aryl CH to a nitrogen atom) to the alkylation subunit of Duocarmycin SA. researchgate.net

The design, synthesis, and evaluation of these CImI derivatives have been detailed in recent literature. researchgate.netnih.gov The primary goal of this research is to investigate how this structural alteration impacts the electronic properties and, consequently, the biological activity of the compound. The synthesis of the CImI alkylation subunit and its incorporation into analogues of the natural products has been successfully achieved, allowing for a systematic examination of its properties. researchgate.net

Comparative Analysis of Analogues: DNA Binding, Alkylation Efficiency, and Cellular Effects

The ultimate measure of success for any new this compound analogue lies in its performance across several key biological parameters: its ability to bind to DNA, the efficiency with which it alkylates its target, and the resulting effects on cancer cells. A comparative analysis of various analogues, including the CImI derivatives and the well-studied cyclopropa[c]benz[e]indole (CBI) analogues, provides valuable insights into structure-activity relationships.

DNA Binding:

Alkylation Efficiency:

The efficiency of DNA alkylation is a critical determinant of the cytotoxic potency of duocarmycin analogues. This process is understood to be a delicate balance; the molecule must be stable enough to reach its DNA target yet reactive enough to form a covalent bond. researchgate.net Research has established a direct relationship between the stability of the compound towards solvolysis and its biological potency. researchgate.net

A comparison of the alkylation patterns of different seco-CBI-TMI compounds revealed that all tested compounds exclusively alkylated adenine residues. nih.gov Notably, the amino-seco-CBI-TMI compounds were found to be slightly more selective and somewhat more efficient alkylators than the corresponding phenol derivatives. nih.gov Furthermore, the natural (S)-enantiomers of both phenol and amino series were significantly more efficient alkylators (10- to 100-fold) than their unnatural (R)-enantiomers. nih.gov The evaluation of CImI derivatives indicates that their cytotoxic activity is in line with the established parabolic relationship between chemical reactivity and biological potency, suggesting that their alkylation efficiency is within a productive range. researchgate.net

Cellular Effects:

The cellular consequences of DNA alkylation by duocarmycin analogues are profound, typically leading to the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis. nih.govpsu.edunih.gov

Studies on Duocarmycin SA (DSA) in acute myeloid leukemia (AML) cells have demonstrated its ability to induce DNA double-strand breaks, trigger cell cycle arrest at the G2/M phase, reduce proliferation, and increase apoptosis. researchgate.netnih.govpsu.edu Analogues such as adozelesin (B1194604) have been observed to slow the progression of the S phase and block the G2-M phase. nih.gov In contrast, bizelesin (B1683896) has been shown to induce G2-M cell cycle arrest and lead to cellular senescence without significant apoptosis. creative-biolabs.comnih.gov This highlights how different analogues can elicit distinct cellular responses.

The cytotoxic activity of various duocarmycin analogues is often quantified by their IC50 values (the concentration required to inhibit 50% of cell growth). These values provide a quantitative measure for comparing the potency of different compounds across various cancer cell lines. A recent comprehensive review has compiled IC50 values for numerous duocarmycin derivatives, showcasing the exceptional potency of compounds like Duocarmycin SA across multiple cancer types. nih.gov

Interactive Data Tables

To facilitate a clearer understanding of the comparative data, the following interactive tables summarize key findings from the literature.

Table 1: Comparative Cytotoxicity (IC50) of this compound Analogues Use the search bar to filter the data by compound, cell line, or other parameters.

CompoundCell LineIC50 (nM)Reference
Duocarmycin SAL12100.01 researchgate.net
(+)-CBI-TMIL12100.02 researchgate.net
(+)-CBI-indole2L12100.03 google.com
Duocarmycin AHeLa S30.006 nih.gov
Duocarmycin B1HeLa S30.035 nih.gov
Duocarmycin B2HeLa S30.1 nih.gov
Duocarmycin C1HeLa S38.5 nih.gov
Duocarmycin C2HeLa S30.57 nih.gov
Duocarmycin SAHeLa S30.00069 nih.gov
Duocarmycin SAMolm-14 (AML)0.011
Duocarmycin SAHL-60 (AML)0.112
AdozelesinHCT116- nih.gov
BizelesinHCT116- nih.gov

Table 2: Comparative DNA Alkylation Efficiency and Cellular Effects This table provides a qualitative comparison based on available research findings.

Analogue ClassRelative DNA Alkylation EfficiencyPrimary Cellular EffectsReferences
Seco-CBI-TMI (S)-enantiomerHigh (10-100x > R-enantiomer)Cytotoxic, induces apoptosis nih.gov
Amino-seco-CBI-TMISlightly higher than phenol analoguesCytotoxic, potent nih.gov
AdozelesinPotentS-phase slowing, G2/M arrest, apoptosis nih.gov
BizelesinPotentG2/M arrest, cellular senescence creative-biolabs.comnih.gov
Duocarmycin SAVery HighDNA damage, G2/M arrest, apoptosis researchgate.netnih.govpsu.edu
CImI DerivativesWithin productive rangeCytotoxic researchgate.net

Prodrug Design and Bioactivation Mechanisms of Seco Duocarmycin Sa

Prodrug Strategy for Controlled Release of Seco-Duocarmycin SA

The core principle behind this compound prodrugs lies in temporarily inactivating the molecule until it reaches the desired site of action, such as a tumor. This is primarily achieved by modifying the phenolic hydroxyl group, which is critical for the drug's bioactivity.

The cytotoxic activity of this compound is dependent on an intramolecular cyclization reaction that forms a highly reactive cyclopropane (B1198618) ring, the ultimate DNA alkylating agent. nih.govbiorxiv.orgacs.org This cyclization is initiated by the free phenolic hydroxyl group. nih.govbiorxiv.orgacs.org By masking this phenol (B47542) with a protecting group, the molecule is locked in its inactive seco form, preventing premature DNA alkylation and systemic toxicity. nih.govbiorxiv.orgacs.org This "off-to-on" bioactivity switch is a cornerstone of prodrug design for this class of compounds. nih.govbiorxiv.orgacs.org The protecting group is designed to be cleaved under specific physiological conditions, ideally those that are unique to the tumor microenvironment.

Once the masking group is removed, the liberated phenolic hydroxyl group triggers a spontaneous intramolecular cyclization, known as a Winstein cyclization, to form the active Duocarmycin SA. nih.govbiorxiv.orgacs.org This conversion from the inactive prodrug to the active DNA alkylating agent is a rapid and efficient chemical transformation that does not require enzymatic assistance. The design of the prodrug, therefore, focuses on the selective cleavage of the masking group to initiate this bioactivation cascade.

Enzyme-Mediated Prodrug Activation

A key strategy for achieving tumor selectivity is to design prodrugs that are activated by enzymes that are overexpressed in or around tumor cells. This approach, often utilized in antibody-directed enzyme prodrug therapy (ADEPT), allows for the localized release of the potent cytotoxic agent.

In this strategy, a non-toxic prodrug of a this compound derivative is administered systemically. Subsequently, an antibody-enzyme conjugate, which specifically targets a tumor-associated antigen, is administered. The antibody directs the enzyme to the tumor site, where it can then cleave the masking group from the prodrug, liberating the active drug in high concentrations within the tumor microenvironment.

A variety of hydrolase-sensitive linkages have been explored to mask the phenolic hydroxyl group of this compound analogues. These include:

Esters and Carbamates: These linkages can be cleaved by esterases and amidases, which are often present at elevated levels in tumor tissues. However, the ubiquitous nature of these enzymes can lead to non-specific activation. acs.orgchemrxiv.org Research has focused on developing more stable carbamate prodrugs to allow for a slow, sustained release of the active drug. nih.gov

Glycosides: Glycosidic prodrugs utilize a sugar moiety to mask the phenol. These can be designed to be cleaved by specific glycosidases, such as β-glucuronidase, which is found at high concentrations in the necrotic regions of solid tumors. nih.gov The choice of the sugar can influence the stability and solubility of the prodrug.

Table 1: Cytotoxicity of a this compound Glucuronide Prodrug
CompoundIC₅₀ (nM) without β-glucuronidaseIC₅₀ (nM) with β-glucuronidaseSelectivity Index (QIC₅₀)
Glucuronide Prodrug 4a6100.9~700
Glucuronide Prodrug 4b (methyl ester)33002.1~1600
Data from a study on duocarmycin-based prodrugs for cancer monotherapy, demonstrating the significant increase in cytotoxicity upon enzymatic activation. nih.gov The QIC₅₀ is the ratio of the IC₅₀ of the prodrug to the IC₅₀ of the prodrug in the presence of the activating enzyme.

The hypoxic (low oxygen) environment of many solid tumors leads to the upregulation of various reductase enzymes, such as those in the thioredoxin (Trx) system. nih.govbiorxiv.orgnih.gov This provides a tumor-specific trigger for prodrug activation.

Bioreductive prodrugs of this compound have been designed with masking groups that are cleaved under reducing conditions. nih.govbiorxiv.orgnih.gov One approach involves the use of dichalcogenide-based triggers that are selectively reduced by the thioredoxin system. nih.govbiorxiv.orgnih.gov Upon reduction, these triggers release the active this compound. This strategy offers a high degree of tumor selectivity due to the specific redox environment of cancer cells. nih.govbiorxiv.orgnih.gov

Table 2: Activity of Bioreductive this compound Analogue Prodrugs
ProdrugActivating SystemRelative Potency
SS60-CBI-AZIThioredoxin Reductase (low)Low activation in standard cell culture
SeS60-CBI-AZIThioredoxin Reductase (high)Substantial reduction and activation
O56-CBI-AZINon-reducible carbamate controlLow basal activity
A summary of research findings on bioreductive prodrugs targeting the thioredoxin system. The potency of these prodrugs is dependent on the efficiency of their reduction by the target enzyme system. nih.gov

Bioreductive Prodrugs: Harnessing Reductase Systems (e.g., Thioredoxin System)

Nitro-Seco-CBI as Aniline Precursors

A significant advancement in creating cancer-selective prodrugs was the development of nitro-seco-cyclopropabenz[e]indole (CBI) analogues, which function as precursors to the active aniline form. nih.govacs.org Introduced in the late 1990s, this design leverages the characteristic hypoxic (low-oxygen) conditions found in many solid tumors. nih.govchemrxiv.org In this state, the nitro group of the prodrug undergoes irreversible reduction, primarily by nitroreductase enzymes that are upregulated in hypoxic cells, to form the corresponding amino-seco-CBI. nih.govacs.orgchemrxiv.org

This bioactivation results in an amine that spontaneously cyclizes to generate the potent DNA-alkylating agent. nih.govacs.org This strategy ensures that the activation is geographically confined to the tumor, sparing healthy, well-oxygenated tissues. Research into (5-nitro-2,3-dihydro-1H-benzo[e]indol-1-yl)methyl sulfonate prodrugs demonstrated the effectiveness of this approach. nih.gov These compounds were specifically designed to undergo hypoxia-selective metabolism and showed remarkable potency and selectivity. nih.gov

Certain analogues with specific sulfonate leaving groups and DNA-binding side chains displayed high hypoxic cytotoxicity ratios (HCRs), which measure the preferential killing of cancer cells in low-oxygen versus normal-oxygen conditions. nih.gov

Table 1: Hypoxic Cytotoxicity Ratios (HCR) of Selected Nitro-Seco Analogues

Compound Leaving Group HCR (HT29 Cells, Antiproliferative Assay) HCR (HT29 Cells, Clonogenic Assay)
Analogue 17 Benzyl sulfonate >1000 Not Reported
Analogue 24 Benzyl sulfonate >1000 Not Reported
Analogue 19 Not Specified Not Reported 4090

Data sourced from research on (5-nitro-2,3-dihydro-1H-benzo[e]indol-1-yl)methyl sulfonate prodrugs. nih.gov

N-Acyl-O-Amines as Phenol Precursors

Another innovative prodrug strategy involves the use of N-acyl O-amino derivatives of seco-CBI phenols. nih.govnih.gov This class of reductively activated prodrugs is designed for preferential activation within the reductive environment of hypoxic tumors. nih.gov The activation mechanism relies on the nucleophilic cleavage of a weak N-O bond, a reaction facilitated by the higher concentration of endogenous reducing nucleophiles, such as glutathione, found in hypoxic tumor cells. nih.govnih.gov

Upon cleavage, the protecting group is removed, liberating the free phenol of the seco-duocarmycin analogue. nih.gov This unmasked phenol then undergoes the critical spirocyclization to form the active DNA alkylator. nih.gov A key feature of this design is the tunability of the prodrug's stability and activation rate. Subtle modifications to the electronic and steric properties of the N-acyl group can significantly alter the lability of the N-O bond, allowing for a remarkable range of reactivity. nih.gov This tunability enables the optimization of the prodrug to achieve a controlled or targeted release of the active agent. nih.gov Furthermore, novel cyclic N-acyl O-amino phenol prodrugs have been developed with the specific advantage of liberating the free drug without the release of any extraneous molecules, potentially simplifying the metabolic profile. nih.gov

Table 2: Properties of N-Acyl O-Amino Phenol Prodrugs

Prodrug Type Activation Mechanism Key Feature Advantage
Acyclic N-acyl O-amino Reductive cleavage of N-O bond by nucleophiles (e.g., thiols) Tunable stability based on electronic/steric factors of the acyl group Controlled release rate; direct correlation between stability and potency nih.gov

| Cyclic N-acyl O-amino | Reductive cleavage of N-O bond | Designed to liberate the free drug without releasing an extraneous group | Potentially cleaner bioactivation profile nih.gov |

Strategies for Tumor-Selective Prodrug Activation

The overarching goal in this compound prodrug design is to achieve tumor-selective activation, thereby maximizing efficacy at the cancer site while minimizing collateral damage to healthy tissue. This is pursued through strategies that exploit the unique biochemical and physiological characteristics of the tumor microenvironment. nih.gov

Overexpressed Enzymes in Cancer Cells for Site-Specific Activation

One prominent strategy for achieving tumor selectivity is to design prodrugs that are activated by enzymes found at high levels in or near cancer cells. A well-explored application of this concept is Antibody-Directed Enzyme Prodrug Therapy (ADEPT). nih.gov In this two-step approach, an antibody that specifically binds to a tumor-associated antigen is first administered and allowed to accumulate at the tumor site. This antibody is conjugated to an enzyme that is not naturally abundant in the human body. Subsequently, a non-toxic prodrug is administered, which can only be converted to the active cytotoxic agent by the enzyme localized at the tumor. nih.gov

For duocarmycin analogues, glycosidic prodrugs have been developed for this purpose. acs.orgnih.gov These compounds mask the critical phenol of the seco-duocarmycin with a sugar moiety, rendering the molecule inactive. The prodrug is then activated by a specific glycosidase enzyme delivered by the antibody conjugate, releasing the active drug only in the tumor's vicinity. acs.orgnih.gov This modular design has shown promise, with studies demonstrating that glycoside prodrugs of a simplified duocarmycin analogue (CI-TMI) were significantly less toxic than the active drug but could almost completely inhibit cancer cell proliferation upon addition of the corresponding enzyme. nih.gov

Hypoxia-Activated Prodrug Designs

The hypoxic nature of solid tumors provides a powerful and widely exploited trigger for selective prodrug activation. nih.govnih.gov As tumors outgrow their blood supply, they develop regions with significantly lower oxygen concentrations than healthy tissues. This hypoxic environment is characterized by an increased reductive potential, which can be harnessed to activate specifically designed prodrugs. nih.gov

Bioreductive prodrugs are designed to be stable and inactive in normoxic (normal oxygen) conditions but undergo enzymatic reduction and subsequent activation under hypoxia. nih.gov The nitro-seco-CBI aniline precursors are a prime example of this strategy. nih.govacs.org Their activation is dependent on reduction by enzymes prevalent in hypoxic cells. nih.govnih.gov Similarly, the N-acyl O-amino phenol precursors are designed to be cleaved by the high concentration of reducing nucleophiles present in the hypoxic tumor environment. nih.govnih.gov These approaches ensure that the highly potent DNA alkylating agent is generated preferentially within the tumor, offering a significant therapeutic window. nih.govnih.gov

Advanced Drug Delivery Systems Integrating Seco Duocarmycin Sa

Antibody-Drug Conjugates (ADCs) with Seco-Duocarmycin SA Payloads

The duocarmycins are a class of exceptionally potent DNA alkylating agents, with Duocarmycin SA and its synthetic prodrug form, this compound (seco-DSA), being among the most powerful members. mdpi.com These compounds exert their cytotoxic effects by binding to the minor groove of DNA and selectively alkylating the N3 position of adenine (B156593), which disrupts DNA architecture and leads to cell death. uea.ac.uknih.govresearchgate.net While their extreme potency makes them attractive as anticancer agents, it has also led to challenges with systemic toxicity. mdpi.comuea.ac.uk To overcome this limitation, this compound has been increasingly incorporated into antibody-drug conjugates (ADCs). mdpi.comnih.gov ADCs leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic payloads like seco-DSA directly to cancer cells that overexpress specific antigens, thereby improving the therapeutic index. mdpi.comnih.gov At least 15 duocarmycin-based ADCs have advanced into clinical trials, highlighting the significant interest in this payload class for targeted cancer therapy. mdpi.com

Design Principles of this compound-Based ADCs

A fundamental design principle of ADCs utilizing this compound is the exploitation of its prodrug nature. nih.govacs.org this compound is the inactive precursor form of the active alkylating agent, Duocarmycin SA (DSA). mdpi.com The cytotoxic activity is triggered by the Winstein spirocyclization of the seco-form to its active cyclopropyl-containing spiro analogue. acs.org This conversion is dependent on a free hydroxyl group on the DNA-alkylating portion of the molecule.

In ADC design, the linker is strategically attached to this crucial hydroxyl group. acs.org This attachment "masks" the phenol (B47542) and traps the payload in its inactive seco-form, preventing premature activation in systemic circulation. nih.govacs.org Only after the ADC has bound to its target antigen on a cancer cell and been internalized into the lysosome is the linker cleaved. This cleavage unmasks the hydroxyl group, allowing for the ring closure to the active spiro form, which can then exert its potent DNA-alkylating, cytotoxic effect. nih.govacs.org This prodrug strategy is a key element in managing the systemic toxicity associated with the duocarmycin class. mdpi.com

Another important design consideration is the drug-to-antibody ratio (DAR), which refers to the average number of payload molecules conjugated to a single antibody. For duocarmycin-based ADCs, a lower DAR is often favored to prevent aggregation and potential immunogenicity. researchgate.net For example, the trastuzumab conjugate SYD983 was developed with an average DAR of about 2. acs.org

Linker Technologies for this compound Conjugation

The linker connecting the antibody to the this compound payload is a critical component that influences the ADC's stability, efficacy, and pharmacokinetic profile. researchgate.net Linker technologies for seco-DSA are predominantly based on cleavable systems designed to release the payload within the tumor microenvironment or inside the target cancer cell. nih.govmedchemexpress.com

Enzyme-cleavable linkers are the most widely used type for duocarmycin-based ADCs. nih.gov Among these, dipeptide linkers, particularly the valine-citrulline (Val-Cit or VC) motif, are common. nih.govtu-darmstadt.denih.gov The Val-Cit linker is designed to be stable in the bloodstream but is susceptible to cleavage by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells. nih.govnih.gov

Upon internalization of the ADC into the lysosome, cathepsin B cleaves the peptide bond between citrulline and a self-immolative spacer, typically p-aminobenzyl carbamate (PAB). nih.gov Following this cleavage, the PAB spacer spontaneously decomposes, releasing the active drug payload. acs.org This enzymatic release mechanism ensures that the highly potent duocarmycin is liberated preferentially at the site of the tumor, minimizing off-target toxicity. The ADC trastuzumab duocarmazine (SYD985), for instance, utilizes a cleavable valine-citrulline linker to connect the antibody to its seco-duocarmycin payload. researchgate.net

To create more homogeneous ADCs with a defined drug-to-antibody ratio (DAR), site-specific conjugation strategies have been developed. uea.ac.uk These methods move away from random conjugation to cysteine or lysine residues, which can result in a heterogeneous mixture of ADC species with varying efficacy and pharmacokinetic properties. nih.gov

One such strategy involves the use of drug-linker complexes that can be precisely attached to an antibody. An example is the DBCO-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA construct. medchemexpress.comcreative-biolabs.comamerigoscientific.com This complex linker system contains several key components:

DBCO (Dibenzocyclooctyne): This group allows for copper-free "click chemistry," a bioorthogonal reaction that enables covalent attachment to an antibody that has been engineered to contain a corresponding azide group. uea.ac.uk This leads to precise, site-specific conjugation.

PEG4 (Polyethylene Glycol): A four-unit polyethylene (B3416737) glycol spacer is included to improve the solubility and pharmacokinetic properties of the ADC. medchemexpress.com

VC (Valine-Citrulline): The cathepsin B-cleavable dipeptide linker, as described above, for intracellular payload release. glpbio.com

PAB (p-aminobenzyl): The self-immolative spacer that releases the drug after the VC linker is cleaved. medchemexpress.comglpbio.com

DMEA (Dimethylethylenediamine): This component is part of the linkage to the this compound payload.

This sophisticated linker design allows for the production of homogeneous ADCs with controlled stoichiometry and optimized properties for targeted drug delivery. uea.ac.uk

Targeted Delivery to Cancer-Specific Antigens

The core principle of an ADC is the targeted delivery of a cytotoxic agent to cancer cells while sparing healthy tissue. mdpi.comuea.ac.uk This is achieved by selecting a monoclonal antibody that specifically recognizes and binds to a tumor-associated antigen (TAA)—a protein that is highly overexpressed on the surface of cancer cells compared to normal cells. uea.ac.ukresearchgate.net

For ADCs carrying a this compound payload, several cancer-specific antigens have been targeted in preclinical and clinical research.

Target AntigenCancer Type(s)ADC Example/Reference
HER2 (Human Epidermal Growth Factor Receptor 2)Breast Cancer, Ovarian CancerSYD985 (Trastuzumab duocarmazine) acs.orgtu-darmstadt.deresearchgate.net
B7-H3 Breast, Ovarian, Lung CancerMGC018 nih.govtu-darmstadt.de
Thomsen-Friedenreich (T) Antigen Carcinomas (90% of primary human carcinomas)Investigational conjugates uea.ac.uk
CD70 Various hematological and solid tumorsBMS-936561 tu-darmstadt.de

This table presents examples of targeted antigens for duocarmycin-based ADCs based on available research data.

The antibody component of the ADC acts as a homing device, circulating through the body until it locates and binds to cancer cells expressing the target antigen. biochempeg.com This binding event triggers the internalization of the ADC-antigen complex into the cell, delivering the this compound payload directly to its intended site of action. biochempeg.com

Integration into Other Drug Delivery Systems

Beyond antibody-drug conjugates, the encapsulation of this compound into other drug delivery systems like polymeric nanoparticles and liposomes is an area of active research. These systems offer versatile platforms for modulating the pharmacokinetic and pharmacodynamic properties of highly potent drugs. tandfonline.com

Polymeric Nanoparticles for Controlled Release

Polymeric nanoparticles (PNPs) are solid, colloidal particles in the nanometer size range, which can encapsulate or adsorb therapeutic agents, offering a mechanism for controlled and sustained drug release. researchgate.netmdpi.comnih.gov The use of biodegradable polymers for the fabrication of these nanoparticles allows for the gradual release of the encapsulated drug as the polymer matrix degrades in the physiological environment. researchgate.net This controlled release is crucial for highly potent cytotoxins like this compound, as it can help maintain therapeutic drug concentrations at the tumor site over an extended period while reducing peak plasma concentrations that can lead to systemic toxicity. nih.gov

The versatility of polymeric systems allows for the fine-tuning of drug release kinetics by altering the polymer's molecular weight, composition, and degradation rate. mdpi.com For instance, polymers such as poly(lactic-co-glycolic acid) (PLGA) and poly(lactic acid) (PLA) are commonly used due to their biocompatibility and tunable degradation profiles. nih.gov Surface modification of these nanoparticles, often with polyethylene glycol (PEG) in a process known as PEGylation, can further enhance their in vivo performance by reducing clearance by the reticuloendothelial system, thereby prolonging circulation time and increasing the probability of tumor accumulation through the enhanced permeability and retention (EPR) effect. mdpi.com

Research in the field of polymeric nanoparticles for drug delivery has established various methods for their preparation, each influencing the physicochemical properties and drug release characteristics of the final formulation. rjptonline.org The choice of preparation method is critical in achieving desired particle size, drug loading capacity, and release profile. mdpi.com

Table 1: Representative Characteristics of Polymeric Nanoparticles for Cytotoxic Drug Delivery This table presents typical data for polymeric nanoparticles designed for the delivery of potent anticancer agents, illustrating the parameters relevant to the potential formulation of this compound.

Parameter Value Range Significance for this compound Delivery
Particle Size (nm) 50 - 200 Influences biodistribution, tumor penetration, and cellular uptake.
Polydispersity Index (PDI) < 0.2 Indicates a narrow size distribution, ensuring formulation uniformity.
Drug Loading (%) 1 - 10 Represents the weight percentage of the drug relative to the nanoparticle.
Encapsulation Efficiency (%) > 70 High efficiency is desirable to maximize drug payload and minimize waste.
Zeta Potential (mV) -30 to +30 Affects nanoparticle stability in suspension and interactions with cell membranes.
Release Profile Biphasic (initial burst followed by sustained release) Allows for an initial therapeutic dose followed by prolonged drug exposure.

Liposomal Encapsulation for Enhanced Biocompatibility

Liposomes are microscopic vesicles composed of one or more lipid bilayers, which can encapsulate both hydrophilic and hydrophobic drugs. tandfonline.com Their structural resemblance to cell membranes imparts a high degree of biocompatibility and biodegradability, making them an attractive option for the delivery of highly potent and potentially toxic drugs like this compound. tandfonline.comnih.gov The encapsulation of cytotoxic agents within liposomes can shield healthy tissues from the drug's effects, thereby reducing systemic toxicity. tandfonline.comnih.gov

The composition of the lipid bilayer can be tailored to control the liposome's stability, circulation time, and drug release characteristics. For instance, the inclusion of cholesterol can enhance the rigidity and stability of the liposome, while the incorporation of PEGylated lipids can create "stealth" liposomes with prolonged circulation times. nih.gov The flexibility in formulation allows for the optimization of liposomes to suit the physicochemical properties of the encapsulated drug and the desired therapeutic outcome. tandfonline.com

The development of liposomal formulations involves rigorous characterization to ensure quality and reproducibility. Key parameters that are assessed include particle size, zeta potential, encapsulation efficiency, and in vitro drug release. researchgate.net These characteristics are crucial in determining the in vivo fate and therapeutic efficacy of the liposomal drug product.

Table 2: Illustrative Data for Liposomal Formulations of Potent Anticancer Drugs This table provides example data for liposomal systems carrying highly potent therapeutic agents, serving as a reference for the potential development of a liposomal this compound formulation.

Parameter Typical Value Importance in this compound Formulation
Vesicle Size (nm) 80 - 150 A key determinant of in vivo circulation time and tumor accumulation.
Lamellarity Unilamellar Single bilayer vesicles are often preferred for drug delivery applications.
Encapsulation Efficiency (%) 50 - 95 A high encapsulation efficiency is crucial for a viable drug product.
In Vitro Release (24h, pH 7.4) < 10% Indicates good stability and retention of the drug under physiological conditions.
Biocompatibility High Liposomes are generally well-tolerated, reducing the risk of adverse reactions.
Lipid Composition Phospholipids, Cholesterol, PEGylated lipids The choice of lipids influences stability, drug retention, and circulation half-life.

Preclinical Biological Evaluation and Cellular Responses of Seco Duocarmycin Sa

In Vitro Cytotoxicity and Efficacy Studies in Cancer Cell Lines

The cytotoxic potential of Seco-Duocarmycin SA (seco-DSA) has been extensively characterized in glioblastoma multiforme (GBM) cancer cell lines, revealing its efficacy at picomolar to nanomolar concentrations. nih.govebi.ac.uk Studies have utilized various assays to quantify its impact on cell proliferation and metabolic activity, establishing it as a compound with remarkable potency. researchgate.netnih.gov

Cell Proliferation Assays (e.g., Colony Formation Assay, Trypan Blue Exclusion Assay)

The ability of a single cell to undergo continuous division and form a colony is a key indicator of its reproductive integrity. axionbiosystems.com The colony formation assay, a stringent measure of long-term cell survival, has been employed to determine the efficacy of seco-DSA. researchgate.netaxionbiosystems.com In studies involving the glioblastoma cell lines T98G and LN18, seco-DSA demonstrated potent inhibition of colony formation. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined to be 0.008 nM for T98G cells and 0.005 nM for LN18 cells. nih.govmedchemexpress.com These findings indicate that the LN18 cell line exhibits slightly greater sensitivity to the compound. nih.gov

Cell proliferation has also been directly assessed using the trypan blue exclusion assay. This method distinguishes viable cells, which possess intact cell membranes that exclude the dye, from non-viable cells. researchgate.net For these short-term viability assessments, the IC50 values were higher than those observed in the colony formation assays, recorded at 0.28 nM for T98G and 0.12 nM for LN18 cells after 72 hours of treatment. nih.govmedchemexpress.com

Interactive Data Table: IC50 Values from Cell Proliferation Assays

Assay Type Cell Line IC50 (nM) Source(s)
Colony Formation T98G 0.008 nih.govmedchemexpress.com
Colony Formation LN18 0.005 nih.govmedchemexpress.com
Cell Proliferation (Trypan Blue) T98G 0.28 nih.govmedchemexpress.com

Metabolic Activity Assessments (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability. nih.govbiorxiv.org In this assay, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a formazan (B1609692) product with a purple color. Research on glioblastoma cells treated with seco-DSA for 72 hours revealed a significant reduction in metabolic activity. nih.gov The calculated IC50 values were 0.25 nM for T98G cells and 0.21 nM for LN18 cells. researchgate.netnih.gov Consistent with other assays, the LN18 cell line showed greater sensitivity to seco-DSA. nih.gov

Interactive Data Table: IC50 Values from MTT Assay

Cell Line IC50 (nM) Source(s)
T98G 0.25 researchgate.netnih.gov

Concentration-Dependent Reduction in Cell Survival

Across all in vitro assays conducted, this compound has consistently demonstrated a concentration-dependent reduction in cancer cell survival. nih.gov Studies show that as the concentration of seco-DSA increases, there is a corresponding decrease in cell proliferation, metabolic activity, and the ability to form colonies. researchgate.netnih.gov This dose-response relationship is a critical characteristic, affirming the compound's direct cytotoxic activity against cancer cells. nih.gov The potent nature of this activity is highlighted by the picomolar concentrations at which these effects are observed. nih.govebi.ac.uk

Cellular Response Profiling

Beyond quantifying cytotoxicity, research has focused on elucidating the underlying mechanisms by which this compound exerts its effects. As a DNA alkylating agent, its primary target is the cellular genome, which, when damaged, triggers specific response pathways. medchemexpress.commdpi.com The predominant cellular response to seco-DSA treatment in glioblastoma cells is a disruption of the cell division cycle. researchgate.netnih.gov

Analysis of Cell Cycle Arrest Kinetics (e.g., S and G2/M phases)

The cell cycle is a series of events that leads to cell division and replication. Flow cytometry analysis has been used to determine the distribution of cells in different phases of the cycle (G1, S, and G2/M) following treatment with seco-DSA. nih.gov Studies on both T98G and LN18 glioblastoma cells revealed that treatment with seco-DSA leads to a significant arrest in the S and G2/M phases. nih.govmedchemexpress.com

Specifically, after 24 hours of treatment, there was a notable decrease in the percentage of cells in the G1 phase, with a concurrent accumulation of cells in the S and G2/M phases for the T98G line, and a significant increase in the G2/M phase for the LN18 line. nih.gov This arrest in the DNA synthesis (S) and pre-mitotic (G2/M) phases continued at 48 and 72 hours. nih.gov This disruption of cell cycle progression is a major contributor to the compound's ability to inhibit proliferation. researchgate.netnih.gov The findings strongly indicate that seco-DSA's cytotoxic effects are substantially mediated by its ability to halt cell division. nih.gov

Characterization of Apoptotic Cell Death Induction and Other Cell Death Mechanisms

This evidence strongly suggests that the primary mechanism of seco-DSA's efficacy in these cancer cells is not the direct induction of apoptosis but rather the profound cell cycle arrest at the S and G2/M phases. researchgate.netnih.govmdpi.com Proteomic analyses have further supported this by showing a dysregulation of proteins involved in senescence, DNA repair, and apoptosis, which points to cell cycle arrest as the principal mechanism of action for disrupting glioblastoma cell proliferation. researchgate.netnih.govmdpi.com

Proteomic Analysis of Treated Cells: Dysregulation of Senescence, Apoptosis, and DNA Repair Proteins

Proteomic analysis of glioblastoma multiforme (GBM) cells treated with this compound (seco-DSA) has revealed significant alterations in proteins associated with key cellular pathways, including senescence, apoptosis, and DNA repair. mdpi.comresearchgate.netnih.gov In a study involving the LN18 GBM cell line, which demonstrates high sensitivity to the compound, researchers performed proteomic analysis after 48 hours of treatment with seco-DSA. nih.gov The analysis identified distinctly expressed proteins that are integral to cellular pathways triggered by the compound. nih.gov This dysregulation of proteins involved in these critical processes suggests that a primary mechanism of seco-DSA's cytotoxic effect in GBM cells is the induction of cellular arrest. mdpi.comresearchgate.netnih.gov

The treatment with seco-DSA led to a notable dysregulation of proteins involved in cell cycle progression, corroborating findings of cell cycle arrest. While detailed lists of every protein are extensive, the data points towards a complex interplay of up- and down-regulation of proteins critical for cell survival and proliferation. The proteomic data from these studies are available for further exploration via the ProteomeXchange repository under the dataset identifier PXD061023. mdpi.comresearchgate.netebi.ac.uk

The following table summarizes the key cellular processes affected by this compound treatment as identified through proteomic analysis in LN18 GBM cells.

Table 1: Key Cellular Pathways Dysregulated by this compound in LN18 Cells

Cellular Process Observation Reference
Senescence Dysregulation of proteins involved in senescence pathways. mdpi.comresearchgate.netnih.gov
Apoptosis Alteration in the expression of apoptosis-related proteins. mdpi.comresearchgate.netnih.gov
DNA Repair Dysregulation of proteins associated with DNA repair mechanisms. mdpi.comresearchgate.netnih.gov

| Cell Cycle | Significant changes in proteins that regulate cell cycle progression. | mdpi.comresearchgate.netnih.gov |

Investigation of DNA Double-Strand Break Induction (e.g., γH2AX Foci Formation)

A primary mechanism of action for the duocarmycin class of compounds is the alkylation of DNA, which can lead to the formation of DNA double-strand breaks (DSBs). nih.govresearchgate.net The formation of γH2AX foci is a well-established molecular marker for DNA DSBs. researchgate.netnih.gov

In studies investigating the effects of duocarmycin SA (DSA), the active form of seco-DSA, on acute myeloid leukemia (AML) cells, a dose-dependent increase in the formation of γH2AX foci was observed. researchgate.net This indicates that the compound induces DNA DSBs in these cancer cells. nih.govresearchgate.net Specifically, in Molm-14 and HL-60 AML cell lines, treatment with DSA led to a significant increase in γH2AX foci, confirming the induction of DNA damage. researchgate.netpsu.edu

Similarly, in glioblastoma multiforme (GBM) cells, treatment with seco-DSA, alone and in combination with proton radiation, has been shown to increase the formation of γH2AX foci. aacrjournals.orgresearchgate.net This increase in foci formation is indicative of induced DNA damage, which contributes to the compound's cytotoxic effects. aacrjournals.orgresearchgate.net The induction of DSBs is a critical event that can trigger cell cycle arrest and apoptosis, aligning with the broader cellular responses observed with seco-DSA treatment. nih.govnih.gov

Table 2: γH2AX Foci Formation in Cancer Cells Treated with Duocarmycins

Cell Line Compound Observation Reference
Molm-14 (AML) Duocarmycin SA Dose-dependent increase in γH2AX foci. researchgate.net
HL-60 (AML) Duocarmycin SA Induction of γH2AX foci. researchgate.netpsu.edu
T98G (GBM) This compound Increase in γH2AX foci formation. aacrjournals.orgresearchgate.net

| LN18 (GBM) | this compound | Increase in γH2AX foci formation. | aacrjournals.orgresearchgate.net |

Studies in Specific Cancer Models

Efficacy in Aggressive Glioblastoma Multiforme (GBM) Cell Lines

This compound has demonstrated remarkable potency against aggressive glioblastoma multiforme (GBM) cell lines, a cancer type known for its resistance to conventional therapies. mdpi.comresearchgate.net In vitro studies on T98G and LN18 GBM cell lines revealed that seco-DSA exhibits potent cytotoxic effects at picomolar concentrations. mdpi.comresearchgate.net

Initial investigations using colony formation assays showed that seco-DSA had lower IC50 values than its natural counterpart, duocarmycin SA, highlighting its enhanced potential. mdpi.comresearchgate.net Cell viability assays further indicated that LN18 cells were markedly more sensitive to seco-DSA than T98G cells. mdpi.comresearchgate.net Specifically, in cell proliferation assays, the IC50 values for seco-DSA were determined to be 0.28 nM for T98G cells and 0.12 nM for LN18 cells. researchgate.net In MTT assays, the IC50 values were 0.25 nM for T98G and 0.21 nM for LN18 cells. researchgate.net

A key finding is that seco-DSA achieves its full cytotoxic effect within 8 hours of drug incubation in GBM cell lines. mdpi.comresearchgate.net While the compound does induce a concentration-dependent increase in apoptosis, this does not fully account for the observed decrease in cell viability. mdpi.comresearchgate.netnih.gov Instead, a significant contributor to its efficacy is the induction of cell cycle arrest, primarily in the S and G2/M phases. mdpi.comresearchgate.netnih.gov In T98G cells, seco-DSA induces arrest in both S and G2/M phases, while in LN18 cells, the arrest is predominantly in the G2/M phase. mdpi.com

Table 3: IC50 Values of this compound in GBM Cell Lines

Cell Line Assay Type IC50 Value (nM) Reference
T98G Cell Proliferation 0.28 researchgate.net
LN18 Cell Proliferation 0.12 researchgate.net
T98G MTT Assay 0.25 researchgate.net

| LN18 | MTT Assay | 0.21 | researchgate.net |

Evaluation in Acute Myeloid Leukemia (AML) Cells

While direct studies on this compound in acute myeloid leukemia (AML) are limited, research on its active form, duocarmycin SA (DSA), provides significant insights into its potential efficacy. nih.govresearchgate.netpsu.edunih.govresearchgate.net DSA has been evaluated in human AML cell lines, including Molm-14 and HL-60. researchgate.netpsu.edu

In these AML cell lines, DSA was shown to induce DNA double-strand breaks, lead to cell cycle arrest at the G2/M phase, reduce proliferation, and increase apoptosis in a dose-dependent manner. nih.govresearchgate.netnih.gov RNA sequencing analysis further revealed that DSA's effects are mediated by the regulation of genes associated with DNA repair, the G2/M checkpoint, and apoptosis. nih.govresearchgate.netnih.gov These findings suggest that DSA is highly efficacious in AML cells and is a promising candidate for further therapeutic evaluation for this disease. nih.govpsu.edu Given that seco-DSA converts to DSA in situ, it is hypothesized that it would exert similar cytotoxic effects on AML cells. researchgate.net

Table 4: Effects of Duocarmycin SA in AML Cell Lines

Cell Line Effect Reference
Molm-14 Induces DNA DSBs, G2/M arrest, reduced proliferation, increased apoptosis. researchgate.netpsu.edu

| HL-60 | Induces DNA DSBs, G2/M arrest, reduced proliferation, increased apoptosis. | researchgate.netpsu.edu |

Combination Therapy Research

Synergistic Effects with Radiation Therapies (e.g., Proton Radiation)

The potential of this compound as a radiosensitizer has been a key area of investigation, particularly in the context of glioblastoma multiforme (GBM). aacrjournals.orgresearchgate.net Research has explored the synergistic effects of combining seco-DSA with proton radiation therapy. aacrjournals.orgresearchgate.net Proton therapy is an advanced form of radiation that offers superior dose distribution compared to conventional photon radiation. aacrjournals.orgresearchgate.netnih.gov

Studies have shown that the combination of proton radiation and seco-DSA synergistically enhances the cytotoxic effects against human GBM cells. aacrjournals.orgresearchgate.net Both treatments, when used alone, induce a dose-dependent decrease in cell proliferation, an increase in γH2AX foci formation (indicative of DNA damage), and an arrest in the G2/M phase of the cell cycle in LN18 and T98G GBM cells. aacrjournals.orgresearchgate.net The combination of both therapies amplifies these effects, suggesting a more potent anti-cancer strategy. aacrjournals.orgresearchgate.net

The ability of seco-DSA to cause G2/M phase arrest is particularly relevant, as this phase of the cell cycle is the most sensitive to radiation. mdpi.com This provides a strong rationale for its use as a radiosensitizer. mdpi.com Early research on duocarmycin SA (DSA) also demonstrated that it could sensitize GBM cells to proton irradiation at sub-nanomolar concentrations, further supporting the potential of this combination therapy. nih.govnih.gov This innovative approach of pairing seco-DSA with proton radiation represents a previously unexplored and promising strategy for the treatment of GBM. aacrjournals.orgresearchgate.net

Molecular Basis of Enhanced Cytotoxicity in Combination Regimens

This compound (seco-DSA), a potent DNA alkylating agent, has demonstrated significant promise in preclinical studies. Its cytotoxicity is primarily attributed to its ability to bind to the minor groove of DNA and alkylate adenine (B156593) bases, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis. nih.govresearchgate.netconfex.comresearchgate.netmdpi.com The unique mechanism of action of seco-DSA makes it a compelling candidate for combination therapies, aiming to enhance its antitumor effects and overcome potential resistance mechanisms. Research has explored the molecular underpinnings of the synergistic cytotoxicity observed when seco-DSA is combined with other anticancer modalities, particularly radiation therapy and inhibitors of the DNA damage response (DDR).

Synergistic Effects with Radiation Therapy

The combination of seco-DSA with radiation, particularly proton radiation, has shown synergistic cytotoxicity in glioblastoma multiforme (GBM) cell lines. researcher.lifetu-darmstadt.de The molecular basis for this enhanced effect lies in the ability of seco-DSA to arrest cells in the G2/M phase of the cell cycle. researchgate.netconfex.commedchemexpress.com The G2/M phase is the most radiosensitive phase of the cell cycle, meaning that cells in this phase are more susceptible to the DNA-damaging effects of radiation. ebi.ac.uk

By inducing G2/M arrest, seco-DSA effectively synchronizes a larger population of cancer cells in a state of heightened vulnerability to radiation. researchgate.netebi.ac.uk This leads to a synergistic increase in DNA damage, as evidenced by an increase in γH2A.X foci, a marker of DNA double-strand breaks. researcher.life The combined assault of DNA alkylation by seco-DSA and radiation-induced DNA strand breaks overwhelms the cancer cells' DNA repair capacity, leading to enhanced apoptotic and necrotic cell death and reduced cell survival compared to either treatment alone. nih.govresearcher.life Studies have shown that this combination significantly reduces the survival fractions of GBM cells at various proton radiation doses. nih.gov

Potentiation of Cytotoxicity with DNA Damage Response (DDR) Inhibitors

Another promising strategy to enhance the efficacy of seco-DSA is to combine it with inhibitors of the DNA damage response (DDR) pathway. The rationale for this approach is to prevent cancer cells from repairing the DNA lesions induced by seco-DSA, thereby amplifying its cytotoxic effect. A key target in this context is the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a central player in the DDR pathway that is activated by single-stranded DNA breaks and replication stress. mdpi.com

Preclinical evidence suggests a synergistic relationship between duocarmycin-based compounds and ATR inhibitors. tu-darmstadt.deshaker.detu-darmstadt.de By inhibiting ATR, the cell's ability to arrest the cell cycle and repair the DNA damage caused by seco-DSA is compromised. This leads to an accumulation of unrepaired DNA lesions, forcing the cells into mitotic catastrophe and apoptosis. This combination strategy effectively exploits the dependency of cancer cells on the DDR pathway for survival, particularly in the context of DNA-damaging chemotherapy.

The table below summarizes the IC50 values of this compound as a single agent in various glioblastoma cell lines, highlighting its intrinsic potency. The synergistic effects described above are achieved by combining these low concentrations of seco-DSA with radiation or DDR inhibitors.

Cell LineAssayIC50 (nM)Source
T98GCell Proliferation0.28 researchgate.netmedchemexpress.com
LN18Cell Proliferation0.12 researchgate.netmedchemexpress.com
T98GMTT Assay0.25 researchgate.netmedchemexpress.com
LN18MTT Assay0.21 researchgate.netmedchemexpress.com
LN18Colony Formation0.005 medchemexpress.com
T98GColony Formation0.008 medchemexpress.com

Future Research Directions for Seco Duocarmycin Sa

Elucidating Precise Cellular Mechanisms Beyond DNA Alkylation

The core bioactivity of the duocarmycin family, including Seco-Duocarmycin SA, stems from their ability to selectively alkylate the N3 position of adenine (B156593) within the minor groove of DNA. incanthera.comresearchgate.net This action triggers a cascade of events leading to cell cycle arrest and apoptosis. researchgate.netresearchgate.net However, a comprehensive understanding of all downstream cellular consequences of this initial DNA lesion remains an area for further investigation.

Recent studies on glioblastoma cell lines have shown that this compound induces significant cell cycle arrest in the S and G2/M phases. mdpi.comresearchgate.net While this is a known consequence of DNA damage, the precise signaling pathways and protein interactions that are dysregulated following this compound treatment are not fully mapped out. researchgate.net Proteomic analyses have hinted at the dysregulation of proteins involved in senescence and DNA repair, but a more detailed mechanistic exploration is warranted. researchgate.net Future research should aim to identify specific protein targets and signaling cascades affected by this compound, beyond the initial DNA alkylation event. This could uncover novel mechanisms of action and potentially reveal new therapeutic synergies.

Rational Design of Next-Generation this compound Analogues with Enhanced Specificity

The modular structure of duocarmycins lends itself to synthetic modification, a strategy that has been extensively used to create analogues with improved properties. nih.govresearchgate.net The development of simplified synthetic analogues, such as those based on cyclopropabenz[e]indoles (CBI), has been crucial in understanding the structure-activity relationship (SAR) and creating more chemically tractable compounds. nih.gov

Future efforts in rational design will likely focus on several key areas:

Modifying the DNA-binding subunit: The DNA binding portion of the molecule can be altered to enhance specificity for particular DNA sequences, potentially those found in cancer-specific genes. uea.ac.uk For instance, creating hybrid molecules that combine the alkylating pharmacophore of this compound with other DNA minor-groove binders like oligo-pyrroles or -imidazoles has shown promise in targeting specific DNA regions. nih.gov

Increasing hydrophilicity: The inherent lipophilicity of many duocarmycin analogues can affect their pharmacokinetic properties. google.com Systematic incorporation of hydrophilic moieties, such as ethylene (B1197577) glycol units, into the structure of this compound analogues has been explored. nih.gov While this can lead to increased water solubility, it often comes at the cost of reduced cytotoxic activity. nih.gov A key challenge for future design will be to strike a balance between improved solubility and retained potency.

Table 1: Impact of Hydrophilic Modification on this compound Analogue Activity

Compound Modification In Vitro Cytotoxicity (IC50) Fold Change in Potency vs. Duocarmycin SA
Duocarmycin SA - ~7.4 pM 1
10a 3x Ethylene Glycol (n=1) 37 pM ~5-fold decrease
10d 3x Ethylene Glycol (n=4) 35 nM ~4730-fold decrease
10e 3x Ethylene Glycol (n=5) 370 nM ~50,000-fold decrease

Data synthesized from research on hydrophilic derivatives of duocarmycin SA. nih.gov

Development of Novel Linker Technologies for Advanced Conjugates

This compound's high potency makes it an ideal payload for antibody-drug conjugates (ADCs). mdpi.com ADCs use monoclonal antibodies to deliver cytotoxic agents directly to cancer cells that express a specific surface antigen, thereby improving the therapeutic index. google.comgoogle.com The linker that connects the antibody to the drug is a critical component of ADC design. google.com

Future research in this area will concentrate on:

Cleavable vs. Non-cleavable Linkers: While early ADCs often used linkers designed to be cleaved inside the target cell, the choice of linker technology is becoming more nuanced. The development of both cleavable and non-cleavable linkers for duocarmycin-based ADCs is an active area of research. nih.gov

Hydrophilic Linkers: As with the drug itself, the lipophilicity of the payload can negatively impact the properties of the entire ADC. google.com Incorporating hydrophilic groups into the linker can improve the solubility and pharmacokinetic profile of the conjugate. google.com

Site-specific Conjugation: Optimizing the drug-to-antibody ratio (DAR) and the site of conjugation on the antibody is crucial for ADC efficacy and homogeneity. acs.org Future technologies will aim for more precise control over where and how many drug molecules are attached to the antibody.

Exploration of this compound in Emerging Therapeutic Modalities (e.g., Radiosensitization)

Beyond its use as a direct cytotoxic agent or as an ADC payload, there is emerging interest in using this compound to enhance the efficacy of other cancer treatments. One of the most promising areas is radiosensitization.

Recent studies have shown that this compound can induce G2/M phase cell cycle arrest in glioblastoma cells. mdpi.comresearchgate.net Since the G2/M phase is the most radiosensitive phase of the cell cycle, this finding strongly suggests that this compound could act as a potent radiosensitizer. mdpi.comresearchgate.net Pre-treating tumors with this compound could synchronize cancer cells in a state where they are more vulnerable to radiation therapy, potentially leading to a synergistic therapeutic effect. researchgate.net This hypothesis is the subject of ongoing research and represents a critical step toward developing more effective combination therapies for aggressive cancers like glioblastoma. mdpi.commdpi.com

Q & A

Q. What experimental approaches are recommended to confirm the DNA alkylation mechanism of Seco-Duocarmycin SA in vitro?

To validate its DNA alkylation activity, researchers should employ:

  • DNA binding assays : Use electrophoretic mobility shift assays (EMSAs) or surface plasmon resonance (SPR) to quantify interactions between this compound and synthetic DNA sequences .
  • High-performance liquid chromatography (HPLC) : Monitor alkylation-induced DNA adduct formation by comparing retention times of treated vs. untreated DNA .
  • Cell-free cytotoxicity assays : Measure IC50 values in DNA repair-deficient cell lines (e.g., XRCC1 mutants) to isolate alkylation-specific effects .

Q. How can researchers optimize solubility protocols for this compound in preclinical studies?

this compound exhibits low water solubility (see Figure 3 in ). To address this:

  • Solvent screening : Test dimethyl sulfoxide (DMSO), ethanol, or PEG-400 at concentrations ≤5% (v/v) to avoid cytotoxicity artifacts .
  • Lyophilization : Prepare stable lyophilized formulations with cyclodextrins or polysorbates for in vivo administration .
  • Dynamic light scattering (DLS) : Confirm nanoparticle dispersion homogeneity if using liposomal encapsulation .

Advanced Research Questions

Q. What statistical models are appropriate for analyzing synergistic effects between this compound and proton radiation in glioblastoma models?

In studies like AACR 2024 Abstract 0696 ( ), synergy should be quantified using:

  • Chou-Talalay combination index (CI) : Classify interactions as synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1) across multiple dose-effect levels.
  • Isobolographic analysis : Plot dose-response curves for monotherapy vs. combination therapy to identify non-overlapping confidence intervals .
  • Mechanistic compartment models : Integrate pharmacokinetic (PK) data to distinguish direct DNA damage from secondary bystander effects .

Q. How should contradictory data on this compound’s potency across cancer cell lines be resolved?

Discrepancies in IC50 values may arise from:

  • Cell line heterogeneity : Stratify results by genetic profiles (e.g., p53 status, DNA repair efficiency) using CRISPR-Cas9 validation .
  • Batch variability : Characterize compound purity via liquid chromatography-mass spectrometry (LC-MS) and adjust for lot-specific activity .
  • Assay interference : Include negative controls (e.g., heat-inactivated compound) in MTT or clonogenic assays to exclude false positives .

Q. What in vivo experimental designs minimize off-target toxicity while maintaining this compound’s antitumor efficacy?

  • Dose fractionation : Administer lower doses over multiple sessions (e.g., 0.5 mg/kg weekly) to reduce acute toxicity while sustaining tumor suppression .
  • Tissue-specific delivery : Conjugate this compound to tumor-targeting antibodies (e.g., anti-HER2) and validate specificity via biodistribution studies .
  • Toxicokinetic monitoring : Use LC-MS/MS to track systemic exposure and correlate with histopathological findings in liver/kidney .

Methodological and Analytical Considerations

Q. What criteria should guide the selection of preclinical models for this compound studies?

Prioritize models that:

  • Recapitulate human tumor microenvironments (e.g., patient-derived xenografts over immortalized cell lines) .
  • Express biomarkers predictive of alkylator sensitivity (e.g., low MGMT or ERCC1 levels) .
  • Allow longitudinal imaging (e.g., MRI/PET) to assess tumor regression kinetics .

Q. How can researchers address inconsistencies in literature-reported stability profiles of this compound?

  • Accelerated stability testing : Store the compound at -20°C, 4°C, and 25°C for 1–3 months and quantify degradation via LC-MS .
  • Circular dichroism (CD) spectroscopy : Monitor conformational changes in the indole-pyrroloindole scaffold under varying pH/temperature .
  • Collaborative validation : Share stability data via open-access platforms to harmonize storage protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.